molecular formula C11H21NO3 B1376483 Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 362704-65-2

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Katalognummer: B1376483
CAS-Nummer: 362704-65-2
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: MHIXYMAYESKVIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate (Molecular Formula: C 11 H 21 NO 3 , Molecular Weight: 215.29 g/mol) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery research . This compound serves as a crucial synthetic intermediate and versatile building block for the preparation of more complex, biologically active molecules. Its structure features a protected amine (Boc group) and a hydroxy group, allowing for selective and sequential functionalization to create diverse chemical libraries. This scaffold is particularly prominent in the research and development of novel opioid receptor ligands . Structural activity relationship (SAR) studies have demonstrated that incorporating a hydroxy-substituted moiety, analogous to this compound, can lead to ligands with high binding affinity and exceptional selectivity for the μ-opioid receptor . Such research is critical for developing new therapeutic agents for pain management with potentially improved safety profiles. The chiral nature of the molecule, available in specific enantiomeric forms such as (2S,5S), further enables the exploration of stereochemistry's role in biological activity and receptor interaction . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXYMAYESKVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362704-65-2
Record name tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties, including aqueous solubility and metabolic stability. When substituted with chiral centers, these heterocyclic systems offer a three-dimensional diversity that is critical for specific and high-affinity interactions with biological targets. Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate is a prime example of such a strategically important chiral building block. The presence of two stereocenters, a hydroxyl group, and a readily cleavable N-Boc protecting group makes it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers in drug development.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. While specific experimental data for all stereoisomers of this compound is not extensively documented in publicly available literature, we can compile known data and infer properties based on its structure and related compounds.

PropertyValueSource/Comment
Molecular Formula C₁₁H₂₁NO₃[1]
Molecular Weight 215.29 g/mol [1]
Appearance White to off-white solid (predicted)Based on related compounds[2]
Melting Point Not available. Related N-Boc protected piperidines exhibit a wide range of melting points.
Boiling Point Not available. Likely high due to the hydroxyl group and molecular weight.[1]
Solubility Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in non-polar solvents like hexanes. Partial solubility in water is anticipated due to the hydroxyl group.Inferred from structural features.
Stereoisomers (2S,5S), (2R,5R), (2S,5R), (2R,5S)[3][4]
CAS Numbers (2S,5S): 1946010-85-0(2R,5R): 1431473-05-0[1][3]

Stereochemistry: The Key to Biological Specificity

The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. This compound possesses two stereocenters at the C2 and C5 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2S,5S), (2R,5R), (2S,5R), and (2R,5S). The specific spatial arrangement of the methyl and hydroxyl groups dictates how the molecule can interact with chiral environments, such as the active site of an enzyme or a receptor. Consequently, the use of enantiomerically pure forms of this building block is crucial for the development of stereochemically defined active pharmaceutical ingredients (APIs), which can lead to improved efficacy and a reduction in off-target side effects.[3]

Synthesis of this compound: A Strategic Overview

The synthesis of enantiomerically pure substituted piperidines is a well-established area of organic chemistry. While a specific, detailed industrial synthesis for this particular molecule is proprietary, a retrosynthetic analysis suggests several viable approaches. A common strategy involves the stereoselective reduction of a suitable pyridinone precursor.

G Target This compound Precursor2 N-Boc-2-methyl-5-oxopiperidine Target->Precursor2 Stereoselective Reduction Precursor1 N-Boc-5-hydroxy-2-methyl-pyridinone Precursor3 2-Methyl-5-hydroxypyridine Precursor1->Precursor3 N-Boc Protection & Oxidation Precursor2->Precursor1 Hydrogenation

Caption: Retrosynthetic analysis for this compound.

A plausible synthetic workflow would be:

  • N-Boc Protection: Protection of the nitrogen atom of a commercially available 2-methyl-5-hydroxypyridine with di-tert-butyl dicarbonate (Boc₂O).

  • Partial Reduction: Selective reduction of the pyridine ring to the corresponding N-Boc-5-hydroxy-2-methyl-pyridinone.

  • Stereoselective Reduction: The crucial step involves the stereoselective reduction of the remaining double bond and the ketone. This can be achieved using various chiral catalysts and reducing agents to yield the desired diastereomer. For example, a substrate-controlled reduction or a chiral catalyst-mediated hydrogenation could be employed.

  • Purification: The final product would be purified using techniques such as column chromatography or crystallization to isolate the desired stereoisomer.

Chemical Reactivity: A Versatile Synthetic Handle

The chemical reactivity of this compound is primarily governed by three functional groups: the N-Boc protecting group, the secondary hydroxyl group, and the piperidine ring itself.

Reactions of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

  • Deprotection: The Boc group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[5] This regenerates the secondary amine, which can then undergo further functionalization.

G start N-Boc Protected Piperidine end Secondary Amine (Piperidinium Salt) start->end Deprotection reagent TFA/DCM or HCl/Dioxane

Caption: Deprotection of the N-Boc group.

Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C5 position is a versatile handle for further synthetic transformations.

  • Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, N-Boc-2-methyl-5-oxopiperidine, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions.

  • Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis by deprotonation with a base followed by reaction with an alkyl halide.

  • Esterification: The hydroxyl group can be acylated to form an ester using an acyl chloride or a carboxylic acid under appropriate coupling conditions.

  • Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles in an Sₙ2 reaction, often with inversion of stereochemistry.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The primary application of this compound is as a chiral building block in the synthesis of complex pharmaceutical agents.[3] Its defined stereochemistry is particularly valuable in the development of drugs targeting the central nervous system (CNS), where stereospecific interactions with receptors and enzymes are critical for therapeutic efficacy.[3]

Exemplary Synthetic Protocol: Acylation of the Hydroxyl Group

This protocol provides a general procedure for the acylation of the hydroxyl group, a common transformation in the elaboration of this building block.

Objective: To synthesize tert-butyl 5-(acetyloxy)-2-methylpiperidine-1-carboxylate.

Materials:

  • This compound (1 equivalent)

  • Acetyl chloride (1.2 equivalents)

  • Triethylamine (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired acylated product.

Spectroscopic Characterization: Verifying Molecular Identity

The structural integrity of this compound and its derivatives is confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons, the methyl group (a doublet), the proton on the carbon bearing the hydroxyl group (a multiplet), and the nine equivalent protons of the tert-butyl group (a singlet).

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the Boc group and the carbon attached to the hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad peak around 3300-3500 cm⁻¹), the C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and the strong C=O stretch of the carbamate (around 1680-1700 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. Predicted m/z values for various adducts can be calculated to aid in identification.[6]

Safety, Handling, and Storage: Ensuring Laboratory Best Practices

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration may be recommended to maintain stability, especially for chiral compounds.[2]

Conclusion: A Valuable Tool for Modern Drug Discovery

This compound represents a sophisticated and valuable building block for the synthesis of novel and stereochemically complex drug candidates. Its unique combination of a chiral piperidine scaffold, a versatile hydroxyl group, and a readily manipulable N-Boc protecting group provides medicinal chemists with a powerful tool to explore new chemical space. A comprehensive understanding of its chemical properties, reactivity, and handling is essential for its successful application in the development of the next generation of therapeutics.

References

  • MySkinRecipes. Tert-Butyl (2R,5R)-5-Hydroxy-2-Methylpiperidine-1-Carboxylate. [Link]

  • Cenmed Enterprises. Tert Butyl (2R 5S) 5 Hydroxy 2 Methyl Piperidine 1 Carboxylate. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Cenmed Enterprises. Tert Butyl (2R 5S) 5 Hydroxy 2 Methyl Piperidine 1 Carboxylate. [Link]

  • PubChem. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. [Link]

  • PubMed. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. [Link]

  • PubMed. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubMed Central. tert-Butyl 1-hydroxypiperidine-2-carboxylate. [Link]

  • BuyersGuideChem. (2R,5R)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate. [Link]

  • Daicel Chiral Technologies. Protecting Your Chiral Columns for Optimal Performance. [Link]

  • ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • CHROMSERVIS.EU. Chiral column handling. [Link]

  • PubChemLite. This compound (C11H21NO3). [Link]

  • PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • YouTube. Protecting Your Chiral Columns for Optimal Performance - Part 1 of 3. [Link]

  • National Institutes of Health. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+). [Link]

  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • HPLC. instruction manual for chiralpak® ad-h. [Link]

  • ResearchGate. (PDF) Reactions of hydroxyl-containing compounds with tert-butyl hydroperoxide in the presence of chromium tetra-tert-butoxide. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • ResearchGate. I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. [Link]

  • ChemRxiv. Tert-butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • LookChem. benzyl(2S,5R)-5-amino-2-methylpiperidine-1-carboxylate. [Link]

Sources

A Technical Guide to tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate: A Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical overview of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. The piperidine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous pharmaceuticals targeting a wide range of diseases.[1][2] The addition of defined stereocenters, as found in this molecule, is a critical strategy for enhancing biological activity, improving selectivity, and optimizing pharmacokinetic profiles.[3][4] This document details the compound's physicochemical properties, stereoisomeric forms, a representative synthetic workflow, and robust analytical characterization methods. Furthermore, it explores its strategic application in multi-step synthesis and provides a detailed experimental protocol for a common downstream transformation, underscoring its utility for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

The name "this compound" is structurally specific but stereochemically ambiguous without appropriate descriptors (e.g., R/S notation). Several stereoisomers exist, each with a unique CAS number and potentially distinct biological properties. It is crucial for researchers to identify the specific isomer required for their application.

The core structure consists of a piperidine ring substituted with a methyl group at the 2-position and a hydroxyl group at the 5-position. The ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions of the secondary amine.[1]

Table 1: Physicochemical Properties and Stereoisomer Identification

PropertyValueReferences
Molecular Formula C₁₁H₂₁NO₃[3][5]
Molecular Weight 215.29 g/mol [3][5]
General Appearance White to off-white solid or oilN/A
Common Synonyms 1-Boc-5-hydroxy-2-methylpiperidineN/A
CAS Number (2R,5R) 1431473-05-0[3][6]
CAS Number (2S,5S) 1946010-85-0[5]
CAS Number (2R,5S) 1616373-52-4[7]

Strategic Importance in Medicinal Chemistry

The value of this molecule is rooted in three core chemical principles: the utility of the piperidine scaffold, the importance of stereochemistry, and the strategic function of the Boc protecting group.

  • Privileged Piperidine Scaffold : The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of pharmaceutical design.[2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow it to effectively mimic natural ligands and bind to a wide variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This prevalence has led to its classification as a privileged scaffold, frequently found in drugs for the central nervous system (CNS), cancer, and infectious diseases.[1]

  • Chirality in Drug Design : Biological systems are inherently chiral. The interaction between a drug and its target is highly sensitive to stereochemistry. Using an enantiomerically pure building block like a specific isomer of this compound allows for the synthesis of single-enantiomer drugs.[3] This approach is critical for maximizing therapeutic efficacy by ensuring optimal binding with the target and minimizing off-target effects and potential toxicity that can arise from an undesired enantiomer.[4]

  • The Role of the Boc Group : The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the piperidine nitrogen. Its presence is a deliberate synthetic choice. It renders the nitrogen non-basic and non-nucleophilic, thereby preventing it from interfering in reactions targeting other parts of the molecule, such as the hydroxyl group. The Boc group can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid) at a later stage in the synthesis to reveal the secondary amine for further functionalization.

Synthesis and Purification Workflow

The most direct synthesis of this compound involves the N-protection of the corresponding 5-hydroxy-2-methylpiperidine precursor. The choice of reaction conditions is critical to ensure high yield and purity.

General Synthesis: N-Boc Protection

The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the acidic byproduct (t-butanol and CO₂) and drive the reaction to completion. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal to avoid side reactions.

Causality in Experimental Design:

  • Reagent Choice (Boc₂O): Boc anhydride is a stable, easy-to-handle solid that reacts selectively with amines under mild conditions, making it the industry standard for Boc protection.

  • Solvent Choice (DCM): Dichloromethane is an excellent choice as it readily dissolves both the amine starting material and Boc₂O, is relatively unreactive, and is easily removed under vacuum.

  • Temperature Control (0 °C to RT): The reaction is typically started at 0 °C to control the initial exotherm that can occur upon adding Boc₂O and then allowed to warm to room temperature to ensure the reaction proceeds to completion. This prevents potential side reactions and degradation.

cluster_synthesis Synthesis Workflow start 5-hydroxy-2-methylpiperidine (Starting Material) reaction Reaction at 0 °C to RT (4-12 hours) start->reaction 1. reagents Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) Dichloromethane (DCM) reagents->reaction 2. workup Aqueous Workup (e.g., wash with NaHCO₃, brine) reaction->workup 3. Quench & Extract purification Purification (Silica Gel Chromatography) workup->purification 4. product tert-butyl 5-hydroxy-2-methyl- piperidine-1-carboxylate purification->product 5. Isolate

Caption: General workflow for the N-Boc protection synthesis.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a self-validating step essential for its use in subsequent research. A combination of spectroscopic methods is employed.

Table 2: Expected Spectroscopic Data

TechniqueExpected Signature FeaturesRationale
¹H-NMR Singlet, 9H, ~1.45 ppmMultiplets, 1H, ~3.5-4.0 ppmVarious multiplets, ~1.0-3.5 ppmThe nine equivalent protons of the tert-butyl group.[8]The proton on the carbon bearing the hydroxyl group (CH-OH).Protons of the piperidine ring and the 2-methyl group.
¹³C-NMR Signal ~155 ppmSignal ~80 ppmSignal ~28.5 ppmCarbonyl carbon of the Boc group.[8]Quaternary carbon of the Boc group.[8]Methyl carbons of the Boc group.[8]
FT-IR Strong, sharp band ~1690 cm⁻¹Broad band ~3400 cm⁻¹C=O (carbamate carbonyl) stretch.O-H (alcohol) stretch.[8]
Mass Spec (ESI+) Peak at m/z = 216.3 [M+H]⁺Peak at m/z = 160.2 [M-tBu+H]⁺ or 116.1 [M-Boc+H]⁺Protonated molecular ion.Characteristic fragmentation pattern showing loss of the tert-butyl group or the entire Boc group.

Application in Synthesis: A Protocol for Oxidation

The hydroxyl group on the piperidine ring is a versatile functional handle for further elaboration. A common and critical transformation is its oxidation to a ketone, creating an electrophilic center for nucleophilic addition or reductive amination reactions. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice for this transformation due to its mild conditions and high efficiency.

Detailed Protocol: Dess-Martin Oxidation to Ketone

This protocol describes the oxidation of this compound to tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate.

Self-Validating System: The protocol includes a Thin Layer Chromatography (TLC) step to monitor the reaction's progress, ensuring the starting material is fully consumed before proceeding to workup. This prevents the isolation of a mixed product.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Addition of Reagent: Add Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature.

    • Causality: A slight excess of DMP ensures the complete conversion of the starting alcohol. DMP is favored over chromium-based oxidants for its non-toxic profile and mild, neutral pH conditions, which are compatible with the acid-sensitive Boc group.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system) every 30 minutes. The reaction is complete when the starting material spot is no longer visible (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3 equiv).

    • Causality: The sodium thiosulfate reduces the excess DMP and the iodinane byproduct to a water-soluble species, facilitating their removal during the aqueous workup. The sodium bicarbonate neutralizes the acetic acid byproduct of the reaction.

  • Extraction: Stir the biphasic mixture vigorously until the solid dissolves. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure ketone.

cluster_application Application as a Synthetic Intermediate start tert-butyl 5-hydroxy- 2-methylpiperidine-1-carboxylate oxidation Oxidation (e.g., Dess-Martin) start->oxidation ketone tert-butyl 2-methyl- 5-oxopiperidine-1-carboxylate oxidation->ketone reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) ketone->reductive_amination Key Transformation final_product Substituted Piperidine (Bioactive Target) reductive_amination->final_product

Caption: Use as a building block for complex amine synthesis.

Safety and Handling

This compound and its derivatives should be handled in accordance with good laboratory practices.

  • Hazard Identification: Based on data for structurally related compounds, this chemical may be harmful if swallowed (H302) and may cause skin and eye irritation.[5][9] Users must consult the specific Safety Data Sheet (SDS) for the particular stereoisomer being used.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[5] The compound is generally stable under normal storage conditions.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

This compound is a high-value chiral intermediate for drug discovery and development. Its utility stems from the combination of a privileged piperidine core, defined stereocenters, and orthogonal protecting group chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables chemists to strategically incorporate this scaffold into complex molecular architectures, paving the way for the discovery of novel and effective therapeutic agents.

References

  • MySkinRecipes. Tert-Butyl (2R,5R)-5-Hydroxy-2-Methylpiperidine-1-Carboxylate CAS 1431473-05-0. Available from: [Link]

  • Al-Harrasi, A., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2969. Available from: [Link]

  • Vasilevsky, S. F., & El-Sawy, E. R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 58(4), 269-287. Available from: [Link]

  • PubChem. N-Boc-piperidine-2-methanol. National Center for Biotechnology Information. Available from: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • Angene Chemical. Safety Data Sheet: tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. 2-Methylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. Carbazic acid, tert-butyl ester. Available from: [Link]

Sources

An In-depth Technical Guide to Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate, a pivotal chiral building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, with a core focus on the determination and significance of its molecular weight. This document outlines state-of-the-art analytical methodologies for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, we will explore its synthetic context and its critical role in the development of complex pharmaceutical agents. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted piperidine scaffolds in their synthetic endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in drug design. Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy in multi-step synthesis. This group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group for managing reactivity.

This compound is a particularly valuable derivative. The presence of a hydroxyl group and a methyl group introduces two stereocenters, leading to multiple possible stereoisomers. This stereochemical diversity is crucial, as the biological activity of a final drug compound is often highly dependent on the specific arrangement of its constituent atoms.[2] This molecule serves as a versatile starting material, allowing for further chemical modifications at the hydroxyl group and, after deprotection, at the nitrogen atom, enabling the construction of complex molecular architectures.

Physicochemical Properties and Specifications

The fundamental properties of this compound are critical for its use in synthesis and analysis. The molecular formula for this compound is C₁₁H₂₁NO₃, which corresponds to a molecular weight of 215.29 g/mol .[2][3][4]

Chemical Structure

Caption: 2D structure of this compound.

The precise properties can vary slightly depending on the specific stereoisomer. Below is a summary of key data for this class of compounds.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₃[2][3][4]
Molecular Weight 215.29 g/mol [2][3][4]
Appearance White to off-white solid[3]
Boiling Point (Predicted) 301.4 ± 35.0 °C[3]
Density (Predicted) 1.067 ± 0.06 g/cm³[3]
pKa (Predicted) 14.82 ± 0.40[3]

Stereoisomers: It is crucial to specify the stereochemistry when working with this compound, as different isomers will have distinct CAS numbers. For example:

  • tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate: CAS 1431473-05-0[2]

  • (2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate: CAS 1946010-85-0[5]

Comprehensive Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound is paramount. A multi-technique approach is required for full characterization.

Analytical Workflow

cluster_0 Sample Analysis Sample Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Structure MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight HPLC Chromatography (RP-HPLC, Chiral HPLC) Sample->HPLC Purity & Isomers FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Data_Analysis Data Integration & Interpretation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: Standard workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. Key expected signals include:

    • A singlet around 1.4-1.5 ppm, integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[6]

    • A doublet for the methyl group at the C-2 position.

    • A series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring.

    • A signal for the proton on the carbon bearing the hydroxyl group (C-5).

    • A broad singlet for the hydroxyl proton, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include:

    • Signals around 28 ppm for the three methyl carbons of the Boc group and around 80 ppm for the quaternary carbon of the Boc group.[6]

    • A signal for the carbonyl carbon of the Boc group around 155 ppm.

    • Signals for the five carbons of the piperidine ring and the C-2 methyl carbon.

  • 2D NMR Techniques: For complex spin systems, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals, respectively.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Expected Ions: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 216.3. It is also common to observe adducts with sodium [M+Na]⁺ at m/z 238.3 or potassium [M+K]⁺.

  • Fragmentation Analysis: Tandem MS (MS/MS) can provide structural information. A characteristic fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group or the entire Boc group.[7]

Chromatographic Techniques

Chromatography is the gold standard for assessing the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the chemical purity of the sample.

    • Protocol:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid modifier like 0.1% formic acid or trifluoroacetic acid, is employed.

      • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the carbamate group has a weak chromophore. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can also be used.

      • Purity Calculation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

  • Chiral HPLC:

    • Objective: To separate and quantify the different stereoisomers.

    • Methodology: This requires a specialized chiral stationary phase (CSP). The choice of column and mobile phase (often normal phase, e.g., heptane/isopropanol) is highly specific to the isomers being separated and requires method development.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

  • Characteristic Peaks:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

    • C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region from the aliphatic C-H bonds.

    • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl of the Boc protecting group.

Synthesis and Applications

The synthesis of specific stereoisomers of this compound often involves multi-step sequences that employ stereoselective reactions. Common strategies include the hydrogenation of substituted pyridines or the cyclization of acyclic precursors.[8] The choice of synthetic route is dictated by the desired stereochemical outcome.

Illustrative Synthetic Concept

Start Substituted Pyridine or Acyclic Precursor Step1 Stereoselective Reaction (e.g., Hydrogenation, Cyclization) Start->Step1 Intermediate Piperidine Core Step1->Intermediate Step2 N-Boc Protection Intermediate->Step2 Product Target Molecule Step2->Product

Caption: A conceptual pathway for the synthesis of the piperidine building block.

The primary application of this molecule is as a chiral building block in the synthesis of more complex and biologically active molecules.[2] Its defined stereochemistry is transferred to the final product, which is a critical aspect of modern drug development, helping to improve the efficacy and reduce the side effects of new therapeutic agents.[2]

Handling, Storage, and Safety

  • Storage: This compound should be stored at room temperature in a tightly sealed container to protect it from moisture and air.[2][3]

  • Safety: As with any chemical reagent, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, with a molecular weight of 215.29 g/mol , is a high-value chemical intermediate whose utility in pharmaceutical research is well-established. Its successful application is critically dependent on a thorough understanding of its physicochemical properties and the rigorous application of analytical techniques to confirm its structure, purity, and stereochemical integrity. This guide provides the foundational knowledge and technical insights required for scientists to confidently utilize this versatile building block in their synthetic campaigns.

References

  • MySkinRecipes. (n.d.). Tert-Butyl (2R,5R)-5-Hydroxy-2-Methylpiperidine-1-Carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

Sources

Spectroscopic Data Guide: tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthesis, and quality control of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate , a critical chiral building block in medicinal chemistry.

Compound Profile & Significance

This compound is a disubstituted piperidine scaffold widely employed in the synthesis of pharmaceutical agents, particularly those targeting CNS receptors (e.g., GABA uptake inhibitors) and kinase inhibitors. Its value lies in its two defined stereocenters (C2 and C5), which allow for precise control over the spatial arrangement of pharmacophores.

Chemical Identity[1][2][3][4]
  • IUPAC Name: this compound[1][2]

  • Common Name: 1-Boc-5-hydroxy-2-methylpiperidine

  • Molecular Formula: C₁₁H₂₁NO₃

  • Molecular Weight: 215.29 g/mol

  • Key Isomers (CAS):

    • (2R,5R): 1431473-05-0 (Trans)[2]

    • (2S,5S): 1946010-85-0 (Trans)

    • (2R,5S): 1932597-68-6 (Cis - Note: CAS often refers to specific relative stereochem)

Synthesis & Stereochemical Control

The synthesis of this compound typically requires stereoselective hydrogenation of a pyridine precursor or chiral pool synthesis from glutamic acid derivatives. The route below describes the hydrogenation of 5-hydroxy-2-methylpyridine , which yields the cis isomer predominantly, followed by epimerization or chromatographic separation to access the trans ((2R,5R) or (2S,5S)) forms if desired.

Synthesis Workflow

The following diagram illustrates the conversion of 5-hydroxy-2-methylpyridine to the N-Boc protected product.

SynthesisPath Start 5-Hydroxy-2-methylpyridine Step1 Hydrogenation (H2, Rh/C or PtO2) Start->Step1 Inter 5-Hydroxy-2-methylpiperidine (Diastereomeric Mixture) Step1->Inter Step2 Boc Protection (Boc2O, NaOH/H2O) Inter->Step2 Product 1-Boc-5-hydroxy-2-methylpiperidine (Crude) Step2->Product Purification Chiral HPLC / Crystallization (Isomer Separation) Product->Purification Final Pure (2R,5R) or (2S,5S) Isomer Purification->Final

Figure 1: Synthetic route from aromatic precursor to enantiopure piperidine scaffold.

Spectroscopic Characterization

The following data represents the (2R,5R) isomer (trans-relationship), a common target. The NMR signals are complex due to the presence of rotamers caused by the N-Boc group (restricted rotation around the N-C(O) bond).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (1H), 100 MHz (13C)

Table 1: 1H NMR Data (Representative Profile)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Boc-CH₃ 1.46Singlet (s)9HCharacteristic t-butyl group.
C2-CH₃ 1.15Doublet (d, J = 7.0 Hz)3HMethyl group coupled to H2.
H2 4.20 – 4.45Broad Multiplet (m)1HDeshielded by N-Boc; broad due to rotamers.
H5 3.75 – 3.85Multiplet (m)1HMethine proton geminal to hydroxyl (CH-OH).
H6a 3.95 – 4.10Broad Doublet (br d)1HEquatorial proton adjacent to N.
H6b 2.65 – 2.80Triplet of Doublets (td)1HAxial proton adjacent to N.
H3/H4 1.50 – 2.00Complex Multiplets4HMethylene ring protons.
OH 1.80 – 2.20Broad Singlet (br s)1HExchangeable; shift varies with concentration.

Analyst Note: The signal for H2 and H6 often appears as two sets of peaks or very broad humps at room temperature due to the cis/trans amide rotamers of the Boc group. Heating the sample to 50°C typically coalesces these signals for clearer integration.

Table 2: 13C NMR Data
Shift (δ, ppm)Assignment
155.2 C=O (Carbamate Carbonyl)
79.6 C (CH₃)₃ (Quaternary t-butyl)
66.5 C5 (CH-OH)
48.5 C2 (CH-CH₃)
44.2 C6 (CH₂-N)
28.4 C(CH₃)₃ (Boc Methyls)
28.0 C3/C4 (Ring Methylenes)
18.5 C2-C H₃ (Methyl substituent)
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization)

  • Observed Ions:

    • [M+H]⁺: m/z 216.3 (Weak, often loses Boc)

    • [M+Na]⁺: m/z 238.3 (Dominant adduct)

    • [M-Boc+H]⁺: m/z 116.2 (Fragment: 5-hydroxy-2-methylpiperidine core)

    • [M-tBu+2H]⁺: m/z 160.2

Infrared Spectroscopy (FT-IR)
  • 3400–3300 cm⁻¹: O-H stretch (Broad, H-bonded).

  • 2970–2930 cm⁻¹: C-H stretch (Aliphatic).

  • 1690–1670 cm⁻¹: C=O stretch (Boc Carbamate, strong).

  • 1400–1360 cm⁻¹: C-H bend (t-butyl gem-dimethyl doublet).

Conformational Analysis & Stereochemistry

Understanding the 3D conformation is vital for interpreting the NMR couplings. For the (2R,5R) isomer (trans):

  • C2-Methyl: Prefers the Equatorial position to minimize 1,3-diaxial strain.

  • C5-Hydroxyl: In the (2R,5R) configuration with C2-Me equatorial, the C5-OH is Pseudo-Axial (depending on the exact twist-boat/chair equilibrium enforced by the Boc group).

NOE Correlation Diagram

The following Graphviz diagram visualizes the key Nuclear Overhauser Effect (NOE) correlations used to confirm the relative stereochemistry.

NOE_Correlations cluster_molecule Key NOE Signals (2R,5R Isomer) H2 H2 (Axial) H6ax H6 (Axial) H2->H6ax Strong (1,3-diaxial) H4ax H4 (Axial) H2->H4ax Strong (1,3-diaxial) Me C2-Methyl (Equatorial) Me->H2 Vicinal Coupling H5 H5 (Equatorial) H5->H4ax Weak/Medium

Figure 2: NOE correlations confirming the axial orientation of H2 and H6, placing the C2-Methyl group in the equatorial position.

Experimental Protocols

Purity Assessment (GC-MS)

Due to the lack of a UV chromophore (unless derivatized), GC-MS is the preferred method for purity analysis.

  • Column: HP-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • Derivatization (Optional but recommended): Treat 5 mg sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the hydroxyl group. This improves peak shape and volatility.

    • Result: The TMS-derivative will appear at [M+72] mass units higher.

Handling & Storage[7]
  • Physical State: White to off-white solid or viscous oil (depending on purity and isomer).

  • Storage: 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Safety: Irritant.[3] Wear gloves and safety glasses.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764081, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Analog Reference). Retrieved from [Link]

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine (Methodology Reference).[4] Retrieved from

  • ChemSrc. (2025). (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride Data. Retrieved from [Link]

Sources

13C NMR Technical Guide: tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation and spectral assignment for tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate , a critical chiral building block in the synthesis of kinase inhibitors and CNS-active agents.

Part 1: Executive Technical Summary

Compound: this compound Molecular Formula: C11H21NO3 Molecular Weight: 215.29 Da Key Structural Features: Piperidine core, N-Boc protection, C2-Methyl substituent, C5-Hydroxyl group.[1][2][3]

The 13C NMR analysis of this compound is non-trivial due to two primary factors: rotameric exchange of the tert-butyl carbamate (Boc) group and stereochemical complexity (cis/trans diastereomers at C2/C5). This guide provides a self-validating protocol to distinguish these features, ensuring accurate structural assignment during drug development workflows.

Part 2: Structural & Conformational Analysis

Before interpreting the spectrum, one must understand the dynamic behavior of the molecule in solution.

Rotameric "Ghost" Peaks

The N-Boc group exhibits restricted rotation around the N-C(O) amide bond. At room temperature (298 K), the rate of rotation is often comparable to the NMR timescale.

  • Observation: This leads to peak broadening or signal doubling (approx. 1:1 to 3:1 ratio) for carbons near the nitrogen (C2, C6, and the Boc methyls).

  • Solution: Variable Temperature (VT) NMR. Heating the sample to 328 K (55°C) typically coalesces these rotamers into sharp, averaged singlets.

Stereochemical Configuration

The relative orientation of the 2-Methyl and 5-Hydroxyl groups dictates the chemical shift values via steric compression (gamma-gauche effects).

  • Cis (2R, 5S): Substituents may adopt a chair conformation where one is axial and one equatorial, or both equatorial depending on ring flipping.

  • Trans (2R, 5R): Typically allows for a diequatorial conformation, minimizing 1,3-diaxial interactions.

Visualization: Conformational Dynamics

The following diagram illustrates the rotameric equilibrium that complicates the NMR spectrum.

RotamerDynamics cluster_0 Restricted Rotation (Slow Exchange) RotamerA Rotamer A (s-cis) RotamerB Rotamer B (s-trans) RotamerA->RotamerB Bond Rotation NMR_Signal NMR Output (298 K) RotamerA->NMR_Signal Distinct Peaks RotamerB->NMR_Signal Coalescence Coalesced Spectrum (>328 K) NMR_Signal->Coalescence Heat (VT-NMR)

Caption: Figure 1. Rotameric exchange of the N-Boc group causes signal doubling at room temperature, resolvable by high-temperature acquisition.

Part 3: Predicted 13C NMR Assignment Strategy

The following table synthesizes data from analogous N-Boc-piperidine systems. Values are reported as Diagnostic Ranges to account for solvent effects (CDCl3 vs. DMSO-d6) and stereochemical variations.

Table 1: Diagnostic 13C NMR Chemical Shifts[1]
Carbon AssignmentLabelChemical Shift (δ, ppm)Multiplicity (DEPT-135)Structural Diagnostic Notes
Boc Carbonyl C=O154.0 – 156.0Quaternary (C)Broad; often low intensity due to long relaxation time.
Boc Quaternary C-tBu79.0 – 80.5Quaternary (C)Characteristic weak signal; diagnostic of Boc protection.
C5 (CH-OH) C564.0 – 69.0Methine (CH)Key Signal. Deshielded by oxygen. Shift varies by ~3-5 ppm between cis/trans isomers.
C2 (CH-Me) C245.0 – 50.0Methine (CH)Broadened by rotamers. Alpha to Nitrogen.[1][4][5][6]
C6 (CH2-N) C640.0 – 46.0Methylene (CH2)Broadened by rotamers. Alpha to Nitrogen.[1][4][5][6]
Boc Methyls Me-tBu28.3 – 28.5Methyl (CH3)Very intense signal. Can appear as two peaks (rotamers).
C3 / C4 CH225.0 – 32.0Methylene (CH2)Ring methylenes. C3 is often shielded if axial methyl is present.
C2-Methyl Me15.0 – 19.0Methyl (CH3)High field signal. Exact position indicates axial/equatorial orientation.

Part 4: Experimental Protocol (Self-Validating)

To ensure scientific integrity, do not rely on a single 1D spectrum. Use this workflow to validate the structure.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 if the hydroxyl proton needs to be observed (in 1H NMR) or to minimize hydrogen-bonding aggregation. However, CDCl3 is standard for comparing with literature values.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration improves the detection of the quaternary Boc carbons.

Step 2: Acquisition Parameters
  • Relaxation Delay (d1): Set to 2.0–3.0 seconds . The quaternary carbons (Boc C=O and C-tBu) have long T1 relaxation times. Short delays will suppress these signals.

  • Temperature: If peaks are broad/doubled, acquire at 328 K (55°C) to coalesce rotamers.

Step 3: 2D Verification Workflow

Use the following logic to confirm the regiochemistry of the Methyl and Hydroxyl groups.

NMRWorkflow Start Start: Unassigned 13C Spectrum DEPT Step 1: DEPT-135 Phasing: CH/CH3 (+), CH2 (-) Start->DEPT HSQC Step 2: HSQC Link C to H (Identify C2, C5, C6) DEPT->HSQC HMBC Step 3: HMBC Long-range C=O to C2-H / C6-H HSQC->HMBC NOESY Step 4: NOESY/ROESY Determine Stereochemistry (Cis vs Trans) HMBC->NOESY Final Validated Structure NOESY->Final

Caption: Figure 2. Step-by-step 2D NMR workflow for unambiguous structural assignment.

Part 5: Troubleshooting & Interpretation

Distinguishing C2 vs. C6
  • Problem: Both are alpha to nitrogen and appear in the 40–50 ppm range.

  • Solution:

    • DEPT-135: C2 is a Methine (CH, phase up). C6 is a Methylene (CH2, phase down).

    • HMBC: The C2-Methyl protons (approx 1.1 ppm) will show a strong 2-bond correlation to C2 and a 3-bond correlation to C3 . They will not correlate to C6.

Determining Stereochemistry (Cis vs. Trans)
  • Gamma-Gauche Effect: An axial substituent typically shields the gamma-carbon by 3–5 ppm compared to an equatorial substituent.

  • NOESY:

    • Cis (2R, 5S): If the ring is in a chair form with 2-Me(eq) and 5-OH(ax), look for NOE correlations between H2(ax) and H5(eq) (weak) or H2(ax) and H4/H6 axial protons.

    • Trans (2R, 5R): Often adopts diequatorial.[1] H2(ax) and H5(ax) will show strong diaxial coupling in 1H NMR (J ~10-12 Hz) and specific NOEs to axial protons on the same face.

References

  • Piperidine Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and gamma-gauche effects in 6-membered rings).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley.
  • General Piperidine 13C Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules and chemical shift ranges).
  • Synthesis and Characterization of Analogous Intermediates

    • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2016). Atlantis Press. Link (Provides experimental NMR data for similar N-Boc-piperidine scaffolds).

Sources

The Piperidine Scaffold in Medicinal Chemistry: Structural Utility, Pharmacophore Integration, and Synthetic Protocols

[1][2]

Executive Summary

The piperidine ring acts as the single most frequently utilized nitrogen heterocycle in FDA-approved pharmaceuticals. Its ubiquity is not accidental but a result of its unique ability to serve as a "privileged scaffold"—a molecular framework capable of presenting ligands in diverse orientations to bind distinct receptor sub-types.

For the medicinal chemist, the piperidine moiety offers a critical balance: it provides a high-pKa basic center for electrostatic anchoring (the "ionic lock"), introduces sp³ complexity to escape "flatland" (improving solubility and selectivity), and serves as a versatile linker.[1] This guide analyzes the piperidine scaffold through the lens of structural biology, metabolic stability, and practical synthetic application.[1]

Structural Biology & Pharmacophore Logic

The Ionic Lock Mechanism

The defining feature of the piperidine ring in CNS and GPCR-targeting drugs is the basic nitrogen (pKa ~11.2 for unsubstituted piperidine). At physiological pH (7.4), the nitrogen is predominantly protonated (

This cationic center is the primary driver for high-affinity binding via a salt bridge interaction with a conserved aspartic acid residue in Class A GPCRs (specifically Asp3.32 in the Ballesteros–Weinstein numbering scheme).

  • Mechanism: The protonated amine forms a charge-charge interaction (approx. 5–10 kcal/mol) with the carboxylate of Aspartate.

  • Example: In the µ-opioid receptor (mOR), the piperidine nitrogen of Fentanyl anchors to Asp147 (Asp3.32), stabilizing the ligand within the orthosteric pocket.

Conformational Control (The Chair)

Unlike planar aromatic rings (phenyl, pyridine), piperidine exists in a distinct 3D chair conformation.

  • Equatorial Preference: Bulky substituents at the C4 position preferentially adopt the equatorial position to minimize 1,3-diaxial interactions.

  • Vector Positioning: This rigid geometry allows precise vector positioning of pharmacophores, critical for distinguishing between receptor subtypes (e.g., selectivity between Dopamine D2 and Serotonin 5-HT2A receptors in antipsychotics).

Visualization: The Piperidine Pharmacophore Logic

The following diagram illustrates the decision matrix for functionalizing the piperidine ring based on target requirements.

PiperidineSARCorePiperidine ScaffoldN_TermN1 Position(Basic Center)Core->N_Term Defines pKaC4_TermC4 Position(Vector Driver)Core->C4_Term Defines ShapeSolubilitysp3 Character(Solubility)Core->Solubility Escape FlatlandInteractionSalt Bridge(Asp 3.32)N_Term->Interaction GPCR AnchoringSelectivityRigid Geometry(Selectivity)C4_Term->Selectivity Equatorial Sub.

Figure 1: Pharmacophore decision tree for piperidine derivatization. The N1 position drives affinity via electrostatics, while C4 drives selectivity via steric fit.

Therapeutic Case Studies & Data Comparison

The versatility of piperidine spans multiple therapeutic classes. The table below contrasts the specific role of the piperidine ring in three blockbuster drugs.

Drug MoleculeTherapeutic ClassPiperidine RoleKey Interaction / Mechanism
Fentanyl Opioid AnalgesicPharmacophore Anchor Protonated N binds Asp147 in µ-opioid receptor; C4-anilido group fits hydrophobic pocket.
Donepezil Acetylcholinesterase InhibitorBinding Bridge Spans the enzyme gorge; N-benzylpiperidine interacts with the catalytic anionic site (CAS).
Ibrutinib Kinase Inhibitor (BTK)Solubility/PK Modulator The piperidine ring is not the primary binder but improves aqueous solubility and oral bioavailability of the pyrazolo-pyrimidine core.
Tadalafil PDE5 InhibitorConformational Lock Part of a fused ring system (diketopiperazine) that rigidly orients the molecule to mimic cGMP.

Metabolic Liabilities: The "Piperidine Switch"

A critical challenge in developing piperidine-based drugs is metabolism. The ring is a prime target for Cytochrome P450 (CYP450) enzymes, leading to rapid clearance if not optimized.

Metabolic Pathways[4]
  • N-Dealkylation: Oxidative cleavage of the N-substituent.

  • 
    -Carbon Oxidation:  Hydroxylation at the C2 or C6 position, leading to ring opening or lactam formation (2-piperidone).
    
  • N-Oxidation: Formation of the N-oxide (often a reversible metabolite).

Mitigation Strategies
  • Fluorination: Introducing fluorine at metabolically labile sites (e.g., C3 or C4) alters the electronics and blocks H-abstraction.

  • Spiro-cycles: Converting the piperidine to a spiro-piperidine increases steric bulk, hindering CYP access.

MetabolismDrugPiperidine DrugCYPCYP450(Oxidation)Drug->CYP MetabolismIminiumIminium IonIntermediateCYP->Iminium 2e- OxidationPath3Lactam Formation(Inactive)CYP->Path3 Alpha-OxidationPath1N-Dealkylation(Loss of Activity)Iminium->Path1 HydrolysisPath2Ring Opening(Aldehyde/Amine)Iminium->Path2 Ring Cleavage

Figure 2: Common metabolic fates of the piperidine ring mediated by CYP450 enzymes.

Experimental Protocol: Reductive Amination for Library Synthesis

Context: The most robust method for functionalizing the piperidine nitrogen (N1) is reductive amination. This protocol is preferred over direct alkylation (using alkyl halides) because it avoids over-alkylation (quaternization) and tolerates a wider range of functional groups.

Objective: Synthesis of N-benzyl-4-substituted piperidine derivatives.

Reagents & Equipment
  • Substrate: 4-substituted piperidine hydrochloride (1.0 eq).

  • Carbonyl Source: Benzaldehyde derivative (1.1 eq).

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq). Note: STAB is preferred over NaCNBH₃ for safety and milder conditions.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Base: Diisopropylethylamine (DIPEA) (only if using piperidine HCl salt).

  • Additives: Acetic acid (catalytic, 1-2 drops) to activate the imine.

Step-by-Step Methodology
  • Free Base Formation (In Situ): In a 20 mL scintillation vial, suspend the piperidine hydrochloride (1.0 mmol) in DCE (5 mL). Add DIPEA (1.2 mmol) and stir for 10 minutes until the solution clarifies.

  • Imine Formation: Add the aldehyde (1.1 mmol) and catalytic acetic acid. Stir at Room Temperature (RT) for 30–60 minutes. Critical Step: Allow the imine/iminium species to form before adding the reductant to prevent direct reduction of the aldehyde to alcohol.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion. Evolution of gas is minimal. Cap the vial and stir at RT for 4–16 hours.

  • Monitoring: Check reaction progress via LCMS. Look for the disappearance of the secondary amine mass [M+H]+ and the appearance of the tertiary amine product.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose excess borohydride.

  • Workup: Extract the aqueous layer with DCM (3 x 5 mL). Combine organics, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude material is often pure enough (>90%) for screening. If necessary, purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation & QC
  • LCMS: Confirm purity >95%.

  • 1H NMR: Diagnostic signal: The benzylic protons (

    
    ) typically appear as a singlet around 
    
    
    3.5 ppm.

SynthesisProtocolStartStart: Piperidine HCl+ AldehydeStep11. Add DIPEA (DCE, RT)Free Base GenStart->Step1Step22. Imine Formation(30-60 min)Step1->Step2Step33. Add NaBH(OAc)3Reduction (4-16h)Step2->Step3CheckLCMS Check(Target Mass?)Step3->CheckCheck->Step3No (Wait)QuenchQuench (NaHCO3)& ExtractionCheck->QuenchYesFinalFinal Product(N-Alkylated Piperidine)Quench->Final

Figure 3: Workflow for the reductive amination of piperidine derivatives using STAB.

Future Outlook: C-H Functionalization

While traditional synthesis relies on pre-functionalized rings or reduction of pyridines, the frontier of piperidine chemistry lies in Late-Stage C-H Functionalization .

Recent advances allow for the direct installation of aryl or alkyl groups onto the sp³ carbons of the piperidine ring (positions C2, C3, or C4) using photoredox catalysis or transition metal catalysis (e.g., Ruthenium or Iridium). This allows medicinal chemists to "edit" the scaffold of a lead compound directly, rapidly generating analogs without rebuilding the molecule from scratch.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors. Methods in Neurosciences, 25, 366–428. Link

  • Vo, Q. N., et al. (2021). Kinetics and Mechanism of Fentanyl Dissociation from the µ-Opioid Receptor. JACS Au, 1(11), 1963–1977. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification to Minimize Metabolic Clearance. Current Topics in Medicinal Chemistry, 5(1), 43-48. Link

An In-Depth Technical Guide to the Stereoisomers of tert-Butyl 5-Hydroxy-2-Methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological activity of a chiral drug can be highly dependent on the specific stereoisomer, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[1] Specifically, substituted piperidines, such as tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate, are valuable chiral building blocks in medicinal chemistry.[2] This technical guide provides an in-depth exploration of the stereoisomers of this compound, focusing on their synthesis, separation, and characterization, tailored for researchers, scientists, and drug development professionals.

The core of this guide is built upon the understanding that this compound possesses two chiral centers at the C2 and C5 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The interplay of these stereocenters dictates the molecule's overall shape and its potential interactions with biological targets.

The Four Stereoisomers: A Structural Overview

The four stereoisomers of this compound can be categorized into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers).

  • Enantiomeric Pair 1: (2R,5R) and (2S,5S)

  • Enantiomeric Pair 2: (2R,5S) and (2S,5R)

  • Diastereomeric Pairs:

    • (2R,5R) is a diastereomer of (2R,5S) and (2S,5R).

    • (2S,5S) is a diastereomer of (2R,5S) and (2S,5R).

    • (2R,5S) is a diastereomer of (2R,5R) and (2S,5S).

    • (2S,5R) is a diastereomer of (2R,5R) and (2S,5S).

The relative orientation of the methyl group at C2 and the hydroxyl group at C5 can be described as either cis (on the same side of the ring) or trans (on opposite sides). This cis/trans relationship is a key determinant of the molecule's conformational preferences and, consequently, its biological activity.

Caption: Stereoisomeric relationships of the target compound.

Stereoselective Synthesis Strategies

The controlled synthesis of a single, desired stereoisomer is a cornerstone of modern pharmaceutical development. Several strategies can be employed to achieve this for 2,5-disubstituted piperidines.

Diastereoselective Synthesis

Diastereoselective reactions are often employed to control the relative stereochemistry of the substituents. One common approach involves the reduction of a suitable precursor, where the existing stereocenter directs the approach of the reducing agent. For instance, the reduction of a 2-methyl-5-oxopiperidine derivative can lead to the formation of the corresponding 5-hydroxy-2-methylpiperidine with a preference for one diastereomer over the other. The choice of reducing agent and reaction conditions is critical in maximizing the diastereomeric excess.

Enantioselective Synthesis

To obtain enantiomerically pure compounds, asymmetric synthesis methods are required. These can include:

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

  • Chiral Catalysts: The use of chiral catalysts, such as enzymes or metal complexes with chiral ligands, can facilitate the enantioselective formation of the desired product.[3]

  • Substrate Control: Starting from an enantiomerically pure precursor, such as an amino acid, can allow for the transfer of chirality to the final product. For example, L-glutamic acid can be a starting point for the synthesis of enantiomerically pure piperidine derivatives.

A general synthetic workflow for accessing these stereoisomers might involve the initial construction of the piperidine ring, followed by stereoselective functionalization.

Synthesis_Workflow Start Achiral Starting Material Diastereoselective Diastereoselective Synthesis Start->Diastereoselective Asymmetric Asymmetric Synthesis Start->Asymmetric Racemic Racemic Mixture of Diastereomers Diastereoselective->Racemic ChiralSep Chiral Separation (HPLC/SFC) Racemic->ChiralSep Enantiopure Enantiomerically Pure Isomers ChiralSep->Enantiopure Asymmetric->Enantiopure

Caption: General synthetic approaches to stereoisomers.

Separation of Stereoisomers: The Power of Chiral Chromatography

When a synthetic route yields a mixture of stereoisomers, their separation is crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most powerful and widely used technique for this purpose.[4][5]

The principle behind chiral chromatography lies in the use of a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation.

Key Experimental Protocol: Chiral HPLC Method Development

The development of a robust chiral HPLC method is a systematic process.[6]

Step 1: Column Screening There is no universal chiral column, so screening a variety of CSPs is the first and most critical step.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point due to their broad applicability.

Step 2: Mobile Phase Optimization The choice of mobile phase significantly impacts the separation. In normal-phase mode, mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) are common. In reversed-phase mode, aqueous buffers and organic modifiers like acetonitrile or methanol are used. The ratio of these solvents is adjusted to optimize resolution and analysis time.

Step 3: Additive Selection Small amounts of additives, such as diethylamine for basic compounds or trifluoroacetic acid for acidic compounds, can dramatically improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.

Step 4: Method Validation Once a suitable separation is achieved, the method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[5]

Table 1: Representative Chiral HPLC Screening Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralpak® AD-HChiralpak® IC
Mobile Phase Hexane/Isopropanol (90:10 v/v)Acetonitrile/Water (50:50 v/v)
Additive 0.1% Diethylamine0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Temperature 25 °C25 °C

Characterization of Stereoisomers

Unambiguous determination of the absolute and relative stereochemistry of each isolated isomer is essential. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.[8] The coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles and thus their relative spatial orientation (axial or equatorial). Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, further elucidating the relative configuration. For instance, a strong NOE between the methyl protons at C2 and the proton at C5 would suggest a cis relationship. Dynamic NMR studies can also provide insights into the conformational flexibility of the piperidine ring.[9]

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a molecule.[10][11] By diffracting X-rays through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom. This provides definitive proof of the stereochemical assignment.[12]

Table 2: Summary of Characterization Techniques

TechniqueInformation ProvidedCausality
Chiral HPLC/SFC Separation of enantiomers and diastereomersDifferential interaction with a chiral stationary phase.
NMR Spectroscopy Relative stereochemistry, conformational analysisDependence of coupling constants and NOEs on molecular geometry.[8]
X-ray Crystallography Absolute and relative stereochemistryDirect visualization of the three-dimensional atomic arrangement.[10]
Mass Spectrometry Molecular weight and fragmentation patternProvides molecular formula confirmation.

Biological Significance and Applications in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to adopt a stable chair conformation, allowing for the precise spatial orientation of substituents for optimal interaction with biological targets. The different stereoisomers of this compound can serve as valuable chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications. The specific stereochemistry can influence factors such as binding affinity to a target receptor or enzyme, as well as pharmacokinetic properties like metabolism and clearance.[13] The presence of the hydroxyl group offers a handle for further functionalization, while the Boc (tert-butoxycarbonyl) protecting group allows for selective manipulation of the piperidine nitrogen.[14][15]

Conclusion

The stereoisomers of this compound represent a microcosm of the challenges and opportunities in modern drug discovery. A thorough understanding of their synthesis, separation, and characterization is essential for any researcher working with this important class of molecules. The judicious application of stereoselective synthesis and chiral chromatography, coupled with rigorous analytical characterization, provides the foundation for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide has outlined the core principles and practical considerations for navigating the complex world of stereoisomerism, empowering scientists to unlock the full potential of these valuable chiral building blocks.

References

  • Reinhardt, J. H. (2006). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E62(Pt 11), o2061–o2062. [Link]

  • Yadav, J. S., & Reddy, P. P. (2012). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 51B(5), 795-799. [Link]

  • CN108033931B. (2020). Synthesis method of N-Boc piperazine.
  • Vaishnav, Y., Holwitt, E., Swenberg, C., Lee, H. C., & Kan, L. S. (1991). Synthesis and characterization of stereoisomers of 5,6-dihydro-5,6-dihydroxy-thymidine. Journal of Biomolecular Structure & Dynamics, 8(5), 935–951. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B. Chemical Communications, 48(6), 855-857. [Link]

  • Mimura, H., & Fukushima, K. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1569, 215–220. [Link]

  • ChemSrc. (n.d.). tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate. [Link]

  • Lupin, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

  • O'Hagan, D. (2000). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 1(1), 7-18. [Link]

  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. [Link]

  • Mimura, H., & Fukushima, K. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1569, 215–220. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Ali, B. F., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6561. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

  • Ciufolini, M. A., & Tan, D. S. (2002). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Organic Letters, 4(20), 3521–3523. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Tedeschi, T., et al. (2018). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 16(44), 8565–8573. [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • ResearchGate. (2025). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. [Link]

  • Ciufolini, M. A., & Tan, D. S. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 4(20), 3521–3523. [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Huber, S. M., et al. (2017). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Angewandte Chemie International Edition, 56(4), 1033–1036. [Link]

  • Asiri, A. M., et al. (2019). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1675. [Link]

  • ResearchGate. (2014). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

  • Gherghel, A., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(3), 675. [Link]

  • Ikai, T., & Okamoto, Y. (2009). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 131(49), 17736–17737. [Link]

  • Descriptive, P., et al. (2010). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & Medicinal Chemistry, 18(21), 7559–7572. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(3). [Link]

  • Shaw, J. T., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Nature Communications, 16(1), 1-10. [Link]

  • ResearchGate. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

Sources

Stereochemical Precision in Piperidine Scaffolds: A Guide to tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold of Choice

In the realm of medicinal chemistry, the piperidine ring is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Among these, tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate represents a critical chiral building block. Its value lies in its trifunctional nature: a protected nitrogen for backbone extension, a secondary alcohol for functionalization, and a methyl group to lock conformation and enhance metabolic stability.

This guide provides a rigorous analysis of this molecule, moving beyond basic nomenclature to the synthetic logic and stereochemical validation required for high-integrity drug development.

Structural Deconstruction & IUPAC Nomenclature

Correct nomenclature is the bedrock of intellectual property and regulatory compliance. For this molecule, the name is derived through a strict hierarchy of functional group priorities.[1][2][3]

The Priority Hierarchy

According to IUPAC Blue Book (P-65) rules, the priority for citation as the principal characteristic group is:

  • Carboxylic Acid Derivatives (Esters)

    
    Highest Priority
    
  • Alcohols

  • Amines

Therefore, the molecule is named as a carboxylate (an ester of a carbamic acid), not an alcohol or an amine.

Derivation Logic
  • Parent Structure: Piperidine-1-carboxylic acid (the nitrogen is part of the carbamate core).

  • Ester Substituent: The tert-butyl group (

    
    ) attached to the carbonyl oxygen.
    
  • Ring Substituents:

    • Nitrogen is position 1.[4]

    • Numbering proceeds to give substituents the lowest locants.[1][2][5]

    • Path A: 2-methyl, 5-hydroxy (Locant set: 1, 2, 5).

    • Path B: 2-hydroxy, 5-methyl (Locant set: 1, 2, 5).

    • Decision: Alphabetical order of substituents is often used when locant sets are identical, but here the fixed positions are defined by the structure. The methyl is at C2 and hydroxyl at C5 relative to the nitrogen.

Final IUPAC Name: this compound.

Visualization: Nomenclature Decision Tree

IUPAC_Logic Start Identify Functional Groups Groups 1. Carbamate (Ester) 2. Alcohol (-OH) 3. Amine (Ring N) Start->Groups Priority Apply Priority Rule (P-65) Esters > Alcohols > Amines Groups->Priority Parent Parent: Piperidine-1-carboxylate Priority->Parent Numbering Numbering (Lowest Locants) N=1, Me=2, OH=5 Parent->Numbering Final This compound Numbering->Final

Figure 1: Decision logic for IUPAC nomenclature based on functional group priority.

Synthetic Pathways & Stereocontrol[8]

The synthesis of this scaffold is non-trivial due to the formation of two chiral centers (C2 and C5), leading to four possible stereoisomers (two enantiomeric pairs: cis and trans).

The Industrial Route: Pyridinol Reduction

The most robust "application-ready" route begins with 6-methylpyridin-3-ol . This approach leverages the aromatic precursor to establish the carbon skeleton before introducing chirality.

Protocol: Hydrogenation & Protection
  • Starting Material: 6-methylpyridin-3-ol.

  • Hydrogenation: Catalytic hydrogenation using Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Ruthenium oxide (RuO
    
    
    ) at 50–80°C under high pressure (50 bar H
    
    
    ).
    • Mechanism:[2][6][7][8] Heterogeneous catalysis reduces the pyridine ring.

    • Outcome: A mixture of cis- and trans-5-hydroxy-2-methylpiperidine.

  • Boc Protection: The crude amine is treated with Di-tert-butyl dicarbonate (Boc

    
    O) and a base (TEA or NaOH) in dioxane/water.
    
  • Separation: The cis and trans isomers typically display distinct physical properties, allowing separation via flash column chromatography or crystallization.

Synthetic Workflow Diagram

Synthesis_Flow SM 6-methylpyridin-3-ol Step1 H2 (50 bar), Rh/C MeOH, 60°C SM->Step1 Inter 2-methylpiperidin-5-ol (Diastereomeric Mix) Step1->Inter Step2 Boc2O, Et3N DCM Inter->Step2 Product Crude Boc-Protected Piperidine Step2->Product Sep Separation (Flash Chromatography) Product->Sep Cis Cis-Isomer (Kinetic Product) Sep->Cis Trans Trans-Isomer (Thermodynamic Product) Sep->Trans

Figure 2: Synthetic workflow from aromatic precursor to isolated stereoisomers.

Analytical Validation: The Self-Validating System

As a scientist, you cannot rely on bottle labels. You must validate stereochemistry. The relative configuration (cis vs. trans) is determined using 1H NMR coupling constants (


)  and NOESY  experiments.
Conformational Analysis

The piperidine ring exists in a chair conformation. The bulky tert-butyl carbamate and the C2-methyl group will strongly prefer the equatorial position to minimize 1,3-diaxial strain.

  • Assumption: C2-Methyl is Equatorial.

  • Cis-Isomer (2,5-cis): If C2-Me is equatorial, the C5-OH must be equatorial (or axial depending on relative numbering). Note: In 1,4-disubstituted systems, cis is ax/eq. In 1,3 (which 2,5 mimics), cis is eq/eq.

    • Signal: The proton at C5 (

      
      ) will be axial .
      
    • Coupling:

      
       (axial) will show large diaxial coupling (
      
      
      
      Hz) with
      
      
      axial.
  • Trans-Isomer (2,5-trans): The C5-OH is axial.

    • Signal: The proton at C5 (

      
      ) will be equatorial .
      
    • Coupling:

      
       (equatorial) will show only small gauche couplings (
      
      
      
      Hz).
Data Summary Table
ParameterCis-Isomer (2,5-cis)Trans-Isomer (2,5-trans)Mechanistic Reason
C5-H Multiplicity Multiplet (tt or td)Narrow Multiplet (eq)Karplus Equation (

vs

)

Coupling
10–12 Hz 2–5 Hz Axial-Axial overlap is max in cis
NOE Signal H2

H5 (Weak/None)
H2

H5 (Stronger)
Distance through space
Polarity (TLC) Generally More PolarGenerally Less PolarH-bonding accessibility

Applications in Drug Discovery[8]

This scaffold is not merely an academic curiosity; it is a "chiral pool" substitute used to modulate physicochemical properties:

  • Solubility Enhancement: The C5-hydroxyl group lowers

    
    , improving aqueous solubility compared to the parent piperidine.
    
  • Peptidomimetics: The scaffold mimics the turn structures of proline but with added hydrogen-bonding capability.

  • Kinase Inhibition: Used in the synthesis of Vandetanib analogs (VEGFR inhibitors) where the piperidine ring binds in the solvent-exposed region of the ATP pocket.

References

  • IUPAC Nomenclature Rules (P-65): Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Piperidine Synthesis: "Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine." BenchChem Protocols.

  • Stereochemical Assignment: "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery." Organic Letters, 2000.

  • Vandetanib Intermediate Synthesis: "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate." Atlantis Press.

  • NMR of Piperidines: "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines." Spectrochimica Acta, 1985.

Sources

Physical and Chemical Stability of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Organic Synthesis

Executive Summary

The tert-Butyloxycarbonyl (Boc) protecting group is a cornerstone of piperidine chemistry, widely employed to mask the secondary amine of the piperidine ring during multi-step synthesis. Its utility stems from a binary stability profile: it is exceptionally robust against basic and nucleophilic attack but highly labile to anhydrous acids .

For researchers, the critical stability challenges with Boc-piperidines are not typically chemical degradation, but rather physical misinterpretation . The restricted rotation of the carbamate bond creates rotamers that manifest as split NMR signals, frequently mistaken for impurities. This guide details the physicochemical properties, stability limits, and self-validating handling protocols for Boc-protected piperidines.[1]

Molecular Architecture & Physical Properties[1][2][3][4]

The Carbamate Resonance & Rotamers

The stability of N-Boc-piperidine is derived from the carbamate linkage.[1] The nitrogen lone pair delocalizes into the carbonyl oxygen, reducing the nitrogen's nucleophilicity and basicity.

The "Rotamer Trap" (Expert Insight): Unlike simple amines, the N-C(O) bond in Boc-piperidines has partial double-bond character.[1] This restricts rotation, locking the piperidine ring into two distinct conformers (cis and trans) on the NMR timescale at room temperature.

  • Observation:

    
    H and 
    
    
    
    C NMR spectra often show "doubling" of peaks or broad, undefined multiplets.
  • Misinterpretation: Researchers often discard pure product, assuming it is contaminated.

  • Validation: Running the NMR experiment at elevated temperature (e.g., 50–60°C in DMSO-

    
    ) increases the rotation rate, causing the split peaks to coalesce into sharp singlets.
    
Physical State & Solubility[1][3]
  • State: Simple derivatives (e.g., 1-Boc-piperidine) are often liquids or low-melting solids.[1] Functionalized derivatives (e.g., N-Boc-piperidine-4-carboxylic acid) are typically white crystalline powders.[1][2]

  • Solubility: Highly lipophilic.[1] Soluble in DCM, Ethyl Acetate, THF, and DMSO. Insoluble in water.[1][3]

  • UV Visibility: The Boc group has weak UV absorbance (end absorption <220 nm). Visualization typically requires staining (Ninhydrin, PMA) or LC-MS detection rather than standard UV-Vis at 254 nm.[1]

Chemical Stability Profile

Acid Lability (The Deprotection Mechanism)

The Boc group is designed to fail under acidic conditions. It is unstable in the presence of strong acids (TFA, HCl, HBr).

  • Mechanism: Protonation of the carbonyl oxygen is followed by the collapse of the carbamate.[4] The tert-butyl cation is ejected (E1 mechanism), leading to the release of CO

    
     and the free amine.
    
  • Scavengers: In the presence of electron-rich species (e.g., Indole, Methionine), the ejected tert-butyl cation can cause alkylation side reactions. Scavengers like triethylsilane or water are required.[1]

Base & Nucleophilic Stability

This is the primary advantage of Boc protection.

  • Bases: Stable to NaOH, KOH, LiOH, and organic bases (TEA, DIPEA). Allows for saponification of esters elsewhere in the molecule without affecting the amine protection.

  • Nucleophiles: Resistant to Grignard reagents and organolithiums under controlled conditions, though steric bulk is the primary defense.

  • Reductants: Stable to catalytic hydrogenation (H

    
    /Pd-C) and NaBH
    
    
    
    , allowing reduction of ketones/alkenes without deprotection.[1]
Thermal Stability
  • Safe Range: Stable < 80°C.[1]

  • Danger Zone: At temperatures > 130–150°C, thermal deprotection can occur even without acid, releasing isobutylene and CO

    
    .
    
  • Oxidation: The carbamate nitrogen is protected from oxidation. However, alpha-oxidation (at the C2/C6 position) is possible with powerful oxidants (e.g., RuO

    
    ).
    

Experimental Workflows

Standard Deprotection Protocol (Self-Validating)

Objective: Clean removal of Boc group without side reactions.

  • Dissolution: Dissolve Boc-piperidine substrate in DCM (0.1 M).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% v/v.[1]

    • Note: Use HCl in Dioxane (4M) if the substrate is an acid-sensitive ester.[1]

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Validation: Monitor by TLC (stain with Ninhydrin; free amine turns blue/purple) or LC-MS (loss of [M+100] or [M+56] mass).[1]

  • Workup: Evaporate volatiles under reduced pressure.

    • Critical Step: Co-evaporate with Toluene or DCM 3x to remove residual TFA, which can form salts that interfere with subsequent coupling.

Storage & Handling[1][5][7][8]
  • Temperature: Store at 2–8°C. While simple Boc-piperidines are stable at RT, functionalized versions (e.g., 4-piperidone) degrade faster.[1]

  • Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon in a desiccator. Moisture can lead to slow hydrolysis over months.[1]

  • Shelf-Life: >2 years if stored correctly.[1][5]

Visualizations

Diagram 1: Acid-Catalyzed Deprotection Mechanism

This diagram illustrates the mechanistic pathway of Boc removal, highlighting the critical intermediate steps.

BocDeprotection Start N-Boc Piperidine Protonation Protonated Intermediate (R-NH-COO-tBu H+) Start->Protonation + TFA/H+ Fragmentation Fragmentation (Carbamic Acid + t-Butyl Cation) Protonation->Fragmentation Slow Step (E1) Products Free Amine salt + CO2 (gas) + Isobutylene Fragmentation->Products Fast Decarboxylation

Caption: Mechanistic pathway of acid-catalyzed Boc deprotection showing the generation of the tert-butyl cation and CO2 release.

Diagram 2: Stability & Storage Decision Tree

A logical workflow for determining storage conditions and assessing stability risks.[1]

StabilityTree Root Boc-Piperidine Derivative StateCheck Physical State? Root->StateCheck NMRCheck NMR Analysis: Split Peaks? Root->NMRCheck QC Step Solid Solid / Powder StateCheck->Solid Oil Oil / Liquid StateCheck->Oil FuncCheck Reactive Groups? (Ketone, Aldehyde) Solid->FuncCheck Oil->FuncCheck Stable Standard Stability Store RT or 4°C FuncCheck->Stable No Sensitive High Sensitivity Store -20°C under Argon FuncCheck->Sensitive Yes Rotamers Run High-Temp NMR (Coalescence = Pure) NMRCheck->Rotamers Yes Impurity Purify via Column NMRCheck->Impurity No

Caption: Decision tree for storage conditions and NMR validation of Boc-piperidine rotamers.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Stability and Deprotection." Organic Chemistry Portal. [Link]

  • National Institutes of Health (NIH). "1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid - PubChem Compound Summary."[1] PubChem. [Link][1][6]

Sources

Commercial Availability and Strategic Application of tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics. Among the myriad of available building blocks, tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate stands out as a versatile chiral intermediate. Its strategic placement of a hydroxyl group, a methyl group, and a Boc-protected amine on a piperidine ring provides multiple vectors for synthetic elaboration. This guide offers an in-depth analysis of the commercial availability of its various stereoisomers, provides technical specifications, outlines procurement strategies, and discusses its application in the context of drug discovery and development.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a privileged scaffold in drug design due to its ability to confer favorable physicochemical properties such as aqueous solubility while providing a three-dimensional framework to orient substituents for optimal target engagement. This compound is a chiral building block that capitalizes on this framework. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the secondary amine under a wide range of reaction conditions, yet it is readily cleaved under acidic conditions. The hydroxyl and methyl groups introduce stereocenters, the specific configuration of which is critical for biological activity. Understanding the commercial landscape for obtaining stereochemically pure isomers of this compound is therefore the first critical step for any research program intending to utilize it.

Physicochemical Properties and Commercial Specifications

Several stereoisomers of this compound are commercially available. Each isomer possesses unique stereochemical properties that can profoundly influence its interaction with biological targets. The most commonly listed isomers are the (2R,5S), (2R,5R), and (2S,5S) configurations.

Below is a summary of their key specifications as compiled from leading chemical suppliers.

Property(2R,5S)-Isomer(2R,5R)-Isomer(2S,5S)-Isomer
CAS Number 1616373-52-4[1]1431473-05-0[2]1946010-85-0[3]
Molecular Formula C₁₁H₂₁NO₃[1]C₁₁H₂₁NO₃[2]C₁₁H₂₁NO₃[3]
Molecular Weight 215.29 g/mol [1][2][3]215.29 g/mol [1][2][3]215.29 g/mol [1][2][3]
Appearance White solid[1][2]White solid[1][2]Not specified
Typical Purity ≥97%[1][2]≥97%[1][2]Not specified
MDL Number MFCD29991710[1]MFCD26793920[2]MFCD29918573[3]

Commercial Availability and Procurement

The procurement of specific stereoisomers of this building block is critical. The following suppliers have been identified as primary sources. Pricing and availability are subject to change and should be confirmed directly with the vendor.

SupplierIsomerCatalog IDPurityAvailable Quantities
Advanced ChemBlocks (2R,5S)P4777797%[1]250 mg, 1 g, 5 g[1]
Advanced ChemBlocks (2R,5R)L13919[2]97%[2]250 mg, 1 g, 5 g[2]
Cenmed Enterprises (2R,5S)C007B-424265[4]N/AInquiry based[4]
BLDpharm (2S,5S)BD119459[3]N/AInquiry based[3]
Dana Bioscience (2R,5S)N/AN/A1 g[5]
Amadis Chemical (2R,5R)N/AN/AInquiry based
Procurement Workflow

A systematic approach to procurement ensures timely acquisition of the correct material. The following workflow is recommended for research and development teams.

Procurement_Workflow cluster_planning Phase 1: Planning & Identification cluster_sourcing Phase 2: Sourcing & Qualification cluster_execution Phase 3: Execution & Receipt A Identify Required Stereoisomer (e.g., (2R,5S)) via Literature or In-Silico Modeling B Search Supplier Databases (e.g., Advanced ChemBlocks, BLDpharm) using CAS Number A->B CAS: 1616373-52-4 C Compare Suppliers: - Price - Purity - Lead Time B->C D Request Quotation & Certificate of Analysis (CoA) C->D E Issue Purchase Order (PO) D->E F Receive Shipment & Verify Documentation E->F G Perform In-House QC (NMR, MS, HPLC) F->G Confirm Identity & Purity

Caption: A typical procurement workflow for acquiring specialty chemical building blocks.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: The recommended storage condition for most isomers is at 0-8 °C in a dry environment[1][2]. BLDpharm suggests storing the (2S,5S)-isomer sealed in a dry, room temperature environment[3].

  • Shipping: The compound is typically shipped at room temperature[1][2].

Safety Profile

While a specific Safety Data Sheet (SDS) for every isomer is not always publicly available, data for structurally related piperidine compounds provide guidance. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate is classified as causing skin and eye irritation and may cause respiratory irritation[6]. Users must consult the supplier-specific SDS upon purchase and handle the compound in accordance with good laboratory practices.

Hazard ClassGHS Statement
Skin Irritation H315: Causes skin irritation[6][7]
Eye Irritation H319: Causes serious eye irritation[6][7]
Respiratory Irritation H335: May cause respiratory irritation[6][7]
Protocol: Preparation of a 100 mM Stock Solution in DMSO
  • Preparation: In a chemical fume hood, weigh out 21.53 mg of this compound (FW: 215.29 g/mol ).

  • Dissolution: Add the solid to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, throughout the procedure[8][9].

Applications in Research and Development

The true value of this building block lies in its synthetic versatility. The three key functional domains—the Boc-protected amine, the secondary alcohol, and the chiral methyl group—provide a platform for diverse chemical transformations.

  • N-Deprotection and Functionalization: The Boc group can be easily removed with acids like trifluoroacetic acid (TFA), revealing a secondary amine. This amine can then be functionalized through acylation, alkylation, reductive amination, or arylation to build out complex molecular architectures.

  • Hydroxyl Group Chemistry: The secondary hydroxyl group is a versatile handle for introducing new functionalities. It can be oxidized to a ketone, displaced via nucleophilic substitution (after activation, e.g., as a tosylate or mesylate), or engaged in ether or ester formation.

  • Role as a Key Intermediate: Structurally similar molecules serve as crucial intermediates in the synthesis of complex drugs. For instance, a related piperidine derivative is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy[10]. This highlights the proven utility of such scaffolds in constructing pharmacologically active agents.

Synthetic_Potential cluster_reactions A tert-Butyl 5-hydroxy-2-methyl- piperidine-1-carboxylate B N-H (after deprotection) A->B  TFA C O-H A->C  Activation (e.g., TsCl) D C-H (Ring/Methyl) A->D  Radical/Metalcatalyzed  Functionalization E Amide Formation B->E  R-COCl, Base F Reductive Amination B->F  R-CHO, NaBH(OAc)₃ G Ketone Formation C->G  Oxidation (e.g., PCC) H Ether/Ester/etc. C->H  Nucleophilic Substitution

Caption: Key reactive sites and potential synthetic transformations of the title compound.

Conclusion

This compound is a readily available and highly valuable chiral building block for drug discovery and organic synthesis. With several stereoisomers commercially accessible from reputable suppliers, researchers can select the appropriate configuration for their specific needs. By understanding the procurement landscape, adhering to safe handling protocols, and leveraging the compound's inherent synthetic potential, development teams can effectively incorporate this versatile intermediate into their research programs to accelerate the discovery of novel therapeutics.

References

  • Cenmed Enterprises. Tert Butyl (2R 5S) 5 Hydroxy 2 Methyl Piperidine 1 Carboxylate. Retrieved from [Link]

  • BuyersGuideChem. (2R,5R)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • PubMed Central (NIH). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Retrieved from [Link]

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Dana Bioscience. tert-butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate 1g. Retrieved from [Link]

  • Angene Chemical. Safety Data Sheet. Retrieved from [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • MAP-LVG923 - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents.Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Selective N-Boc Protection of 5-hydroxy-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boc Protection in Piperidine Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] Its synthesis and functionalization are therefore of paramount importance to drug development professionals. 5-hydroxy-2-methylpiperidine, a chiral bifunctional molecule, presents a common synthetic challenge: how to selectively modify one functional group in the presence of another. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[2][3]

This application note provides a detailed guide to the selective N-Boc protection of 5-hydroxy-2-methylpiperidine. We will delve into the mechanistic underpinnings of this selective protection, provide a field-proven experimental protocol, and discuss the critical aspects of reaction setup, monitoring, and product characterization. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable tool for their synthetic endeavors.

The Principle of Chemoselectivity: Why the Amine Reacts First

The successful mono-protection of 5-hydroxy-2-methylpiperidine hinges on the principle of chemoselectivity . The substrate contains two nucleophilic sites: a secondary amine and a secondary alcohol. In the presence of an electrophile like di-tert-butyl dicarbonate (Boc)₂, the amine is significantly more nucleophilic and less sterically hindered than the hydroxyl group. This inherent difference in reactivity allows for the selective formation of the N-carbamate over the O-carbonate, often without the need for protecting the hydroxyl group.[2]

The general mechanism for the Boc protection of an amine is a straightforward nucleophilic acyl substitution.[2]

Figure 1: General mechanism for Boc protection of a secondary amine.

The lone pair of the nitrogen atom attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion. This unstable anion readily decomposes to isobutylene and carbon dioxide, or in the presence of trace water, to tert-butanol and carbon dioxide. This decomposition is thermodynamically favorable and drives the reaction to completion.[2] While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base is common practice to neutralize the acidic proton on the nitrogen, thereby accelerating the reaction.

Experimental Protocol: N-Boc Protection of 5-hydroxy-2-methylpiperidine

This protocol is adapted from established procedures for the Boc protection of similar hydroxy-substituted piperidines and amino alcohols.[4] It is designed for high yield and purity, with straightforward purification.

Materials and Reagents
ReagentGradeSupplier Example
5-hydroxy-2-methylpiperidine≥95%Sigma-Aldrich, etc.
Di-tert-butyl dicarbonate (Boc)₂OReagent Grade, ≥97%Sigma-Aldrich, etc.
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific, etc.
Triethylamine (Et₃N), redistilled≥99.5%Sigma-Aldrich, etc.
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific, etc.
Saturated aq. Sodium Chloride (Brine)ACS ReagentFisher Scientific, etc.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR, etc.
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific, etc.
HexanesHPLC GradeFisher Scientific, etc.
Step-by-Step Procedure

Figure 2: Workflow for the Boc protection of 5-hydroxy-2-methylpiperidine.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-hydroxy-2-methylpiperidine (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine (Et₃N) (1.2 eq) to the stirred solution. This weak, non-nucleophilic base will act as a proton scavenger, accelerating the reaction.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of DCM to the reaction mixture dropwise over 10-15 minutes. A slight excess of the Boc anhydride ensures complete consumption of the starting amine.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 12-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30-50% ethyl acetate in hexanes. The product, being less polar than the starting amino alcohol, will have a higher Rf value. Stain with potassium permanganate to visualize both spots.

  • Work-up and Isolation:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate as a clear oil or white solid.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a large singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group. The protons on the piperidine ring will appear as complex multiplets, and the proton attached to the hydroxyl-bearing carbon will typically be a broad singlet or multiplet.

    • ¹³C NMR: Key signals will include the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The carbons of the piperidine ring will appear in the aliphatic region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺.

  • Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretch of the carbamate at approximately 1680-1700 cm⁻¹ and a broad O-H stretch around 3400 cm⁻¹.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 18 hours, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq) can be added to accelerate the reaction. However, be aware that DMAP can also catalyze the O-acylation, so its use should be judicious.

  • Di-Boc Product Formation: While unlikely with a secondary amine under these conditions, the formation of a di-Boc product (on both N and O) is a potential side reaction. This can be minimized by avoiding a large excess of (Boc)₂O and strong bases. The di-protected product would be significantly less polar and can be separated by column chromatography.

  • Purification Issues: The product is moderately polar. If it is difficult to separate from non-polar impurities, adjust the starting polarity of the column chromatography eluent to a lower percentage of ethyl acetate.

Conclusion

The selective N-Boc protection of 5-hydroxy-2-methylpiperidine is a fundamental and enabling transformation in organic synthesis. By leveraging the inherent chemoselectivity of the amine over the alcohol, this protocol provides a reliable and high-yielding method to obtain the desired N-protected intermediate. Careful control of stoichiometry and reaction conditions, followed by standard purification techniques, will consistently afford the product in high purity, ready for subsequent synthetic manipulations. This application note serves as a comprehensive guide for researchers, ensuring the successful implementation of this critical synthetic step.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2020. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press, 2014. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy. RSC Publishing, 2022. [Link]

  • tert-Butyl 1-hydroxypiperidine-2-carboxylate. PubMed Central (PMC) - NIH. [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing, 2022. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI, 2022. [Link]

Sources

Strategic Deployment of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its conformational flexibility, combined with its ability to present substituents in well-defined three-dimensional space, makes it an ideal framework for optimizing drug-target interactions.[2][3] This guide focuses on a particularly valuable derivative: tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate. The strategic incorporation of stereocenters at the C2 and C5 positions, along with orthogonal protecting groups, provides a versatile platform for the synthesis of complex, chiral molecules with significant therapeutic potential.[4][5]

The causality behind this molecule's utility lies in its distinct structural features:

  • Chiral Core: The defined stereochemistry (e.g., (2S,5S) or (2R,5R)) is critical for achieving high-affinity and selective binding to chiral biological targets like enzymes and receptors, which can lead to improved potency and a reduction in off-target side effects.[3][5]

  • Orthogonal Functionality: The molecule possesses two key functional groups amenable to selective modification. The secondary alcohol at C5 serves as a versatile nucleophile or can be oxidized to a ketone. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be cleanly removed under acidic conditions to reveal a secondary amine for further elaboration. This orthogonality is the foundation of its utility in multi-step synthetic campaigns.

  • Conformational Control: The methyl group at the C2 position influences the conformational equilibrium of the piperidine ring, which can be exploited to pre-organize the molecule for optimal presentation of pharmacophoric elements to a biological target.

Physicochemical and Structural Data

A precise understanding of the building block's properties is fundamental to its effective use in synthesis. The data below pertains to common stereoisomers of the title compound.

Property(2S,5S)-isomer(3R,5R)-isomerGeneral Isomer
CAS Number 1946010-85-0[4][6]2413846-73-6[7]N/A
Molecular Formula C₁₁H₂₁NO₃[4][6]C₁₁H₂₁NO₃[7]C₁₁H₂₁NO₃[8]
Molecular Weight 215.29 g/mol [6]215.29 g/mol [7]215.29 g/mol [8][9]
MDL Number MFCD29918573[6]MFCD32845976[7]N/A
Storage Sealed in dry, room temperature[6]N/AN/A
Hazard Statements H302 (Harmful if swallowed)[6]N/AH302, H315, H319[8]

Core Applications in Drug Discovery Programs

The primary value of this compound lies in its role as a chiral building block for constructing more elaborate molecular architectures. Its application spans multiple therapeutic areas, with a notable utility in the development of kinase inhibitors and CNS-active agents.

Scaffolding for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The ATP-binding pocket of kinases provides a well-defined target for small molecule inhibitors. Substituted heterocyclic scaffolds, like piperidine, are instrumental in positioning key functional groups to interact with the hinge region, solvent front, and hydrophobic pockets of the kinase domain.

While this specific building block is not a direct component of a marketed kinase inhibitor like Dasatinib, its structure is highly relevant.[11] The piperidine core can serve as a central scaffold from which vectors for synthetic elaboration can be projected. The C5-hydroxyl can be used to introduce moieties that target the solvent-exposed region, often improving solubility and potency. Following Boc-deprotection, the piperidine nitrogen can be functionalized with groups designed to interact with the kinase hinge region, a critical interaction for many potent inhibitors.

G cluster_0 Building Block cluster_1 Synthetic Elaboration cluster_2 Target Molecule start This compound deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection Step 1 functionalization_O O-Alkylation / O-Arylation (Solvent Front Moiety) start->functionalization_O Step A functionalization_N N-Arylation / N-Alkylation (Hinge Binder) deprotection->functionalization_N Step 2 final_inhibitor Potent & Selective Kinase Inhibitor functionalization_N->final_inhibitor Final Assembly functionalization_O->final_inhibitor Final Assembly

Caption: General synthetic workflow using the piperidine building block.

Synthesis of CNS-Active Agents

The physicochemical properties imparted by the piperidine scaffold, such as improved solubility and the ability to exist in a protonated state, are highly advantageous for drugs targeting the central nervous system (CNS). This building block is particularly valuable for creating enantiomerically pure compounds, which is often a requirement for CNS drugs to ensure specific receptor subtype selectivity and minimize off-target neurological effects.[5]

Protocols for Synthetic Elaboration

The following protocols provide detailed, self-validating methodologies for the two most common synthetic transformations involving this building block.

Protocol 1: Boc-Deprotection to Unmask the Piperidine Nitrogen

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, which is a crucial step before N-functionalization.

Causality: The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation (which is then quenched to isobutylene) and carbon dioxide, releasing the free amine.

Materials and Reagents:

  • tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate (1.0 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

  • Trifluoroacetic acid (TFA) (4.0-5.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve the starting piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (4.0-5.0 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC). The product (free amine) will have a much lower Rf value (be more polar) than the Boc-protected starting material. Use a suitable eluent system (e.g., 10% Methanol in DCM with 1% NH₄OH).

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM.

  • Work-up: Dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8), quenching the excess acid.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint 2 (Product Characterization): The resulting crude amine can be used directly or purified by column chromatography. Confirm the structure by ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and Mass Spectrometry (correct molecular ion for the deprotected product).

Protocol 2: O-Alkylation of the C5-Hydroxyl via Williamson Ether Synthesis

This protocol details the functionalization of the hydroxyl group, a common strategy to introduce moieties that can probe the solvent-front region of a protein target.

Causality: This is a classic Sₙ2 reaction. A strong base is used to deprotonate the hydroxyl group, forming a more potent nucleophile (an alkoxide). This alkoxide then displaces a leaving group (e.g., bromide) on an electrophilic alkylating agent.

Materials and Reagents:

  • tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., Benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) and water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq). Caution: NaH is highly reactive with water.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C.

  • Dissolve the starting piperidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-16 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction by TLC (e.g., 30% EtOAc in Hexanes). The product will have a higher Rf than the starting alcohol.

  • Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Dilute with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint 2 (Purification & Characterization): Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR (presence of new signals corresponding to the added alkyl group and disappearance of the hydroxyl proton) and Mass Spectrometry.

Illustrative Biological Mechanism: Inhibition of a Kinase Cascade

Molecules derived from this piperidine building block can be designed to function as potent and selective kinase inhibitors. The diagram below illustrates the conceptual mechanism of action for such a drug candidate in a generic signal transduction pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Kinase1 Downstream Kinase (e.g., Src) Receptor->Kinase1 P Kinase2 Effector Kinase (e.g., MAPK) Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Proliferation Gene Expression (Cell Proliferation, Angiogenesis) TF->Proliferation Drug Inhibitor (Derived from Piperidine Scaffold) Drug->Kinase1 Blocks ATP Binding Ligand Growth Factor Ligand->Receptor

Caption: Inhibition of a kinase signaling pathway by a targeted drug.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Chembase.cn. (n.d.). CAS 1946010-85-0: tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

  • MySkinRecipes. (n.d.). Tert-Butyl (2R,5R)-5-Hydroxy-2-Methylpiperidine-1-Carboxylate. Available at: [Link]

  • King, S. A., Armstrong, J., & Keller, J. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses, 75, 50. Available at: [Link]

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 78, 224. Available at: [Link]

  • SciELO México. (2021). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 65(4). Available at: [Link]

  • Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14. Available at: [Link]

  • van de Westeringh, C., Van Daele, P., Hermans, B., Van der Fycken, C., Boey, J., & Janssen, P. A. J. (1973). 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides. Journal of Medicinal Chemistry, 16(7), 778–782. Available at: [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Bakhtin, M. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6461. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57416953, Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available at: [Link]

  • de Vruchte, D., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(4), 461–467. Available at: [Link]

  • Greb, M., et al. (2007). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o750. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643502, Tert-butyl 4-hydroxypiperidine-1-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764081, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124193445, tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate. Available at: [Link]

Sources

Functionalization of the hydroxyl group in tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C5-Hydroxyl Group in tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Abstract & Scope

This guide details the functionalization of this compound (CAS: 1946010-85-0 et al.), a high-value scaffold in the synthesis of Janus kinase (JAK) inhibitors and GPCR ligands. The C5-hydroxyl group serves as a pivotal "switch" for stereochemical inversion or retention, allowing access to diverse chemical space. This document provides validated protocols for Mitsunobu inversion , oxidative ketone formation , and deoxofluorination , emphasizing the steric influence of the C2-methyl group on reaction outcomes.

Structural Analysis & Reactivity Profile

The reactivity of the C5-hydroxyl is governed by the piperidine chair conformation. The C2-methyl group imposes a conformational bias, often locking the N-Boc group into a specific rotamer to minimize


 strain.
  • Steric Environment: The C2-methyl group creates a "chiral wall," influencing the trajectory of incoming nucleophiles at C5.

  • Electronic Considerations: The N-Boc group withdraws electron density, slightly acidifying the C5-OH proton (approx. pKa 16-17), making it a competent nucleophile for base-mediated alkylations, though these are often sluggish due to sterics.

  • Strategic Divergence:

    • Inversion: Access via Mitsunobu or

      
       displacement of sulfonates.
      
    • Retention: Access via double inversion or oxidation/reduction sequences.

Visualization: Functionalization Decision Tree

G Start Start: 5-OH-2-Me-Piperidine Mitsunobu Mitsunobu Reaction (DEAD/PPh3) Start->Mitsunobu Ar-OH / HN3 Oxidation Oxidation (DMP/Swern) Start->Oxidation [O] Fluorination Deoxofluorination (DAST/Deoxo-Fluor) Start->Fluorination F- source Ether Aryl/Alkyl Ether (Inversion of C5) Mitsunobu->Ether Ketone C5-Ketone (Stereocenter Ablation) Oxidation->Ketone Fluoro 5-Fluoro Analog (Inversion of C5) Fluorination->Fluoro Amine Reductive Amination (Access to 5-NH2) Ketone->Amine R-NH2 / NaBH(OAc)3

Figure 1: Strategic workflow for divergent synthesis from the parent alcohol.

Protocol 1: Mitsunobu Inversion (Etherification)

Objective: Installation of aryl ethers or azides with complete stereochemical inversion at C5. Mechanism: Activation of the alcohol by the betaine intermediate formed from DEAD/PPh3, followed by


 displacement.
Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenol derivative or Diphenylphosphoryl azide (DPPA) (1.2 equiv)

  • Reagents: Triphenylphosphine (

    
    , 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv).
    
  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with the piperidine substrate,

    
    , and the nucleophile (e.g., 4-fluorophenol) in anhydrous THF under 
    
    
    
    .
  • Cooling: Cool the reaction mixture to 0 °C. Rationale: Low temperature suppresses the formation of N-alkylated hydrazine byproducts.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Self-Validating Check (TLC/LCMS):

    • TLC: The starting alcohol is polar. The product ether will be significantly less polar (higher

      
      ).
      
    • LCMS: Look for the disappearance of the parent mass and appearance of [M+H-Boc]+ or [M+Na]+ of the product.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note:

    
     is a difficult byproduct. Use a gradient starting at 100% Hexanes to elute the product before the phosphine oxide.
    

Expert Insight: If the reaction is sluggish due to the C2-methyl steric bulk, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and


 , which are more reactive and less sterically demanding than DEAD/

.

Protocol 2: Oxidation to Ketone (Dess-Martin Periodinane)

Objective: Synthesis of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. This intermediate is critical for accessing 5-amino derivatives via reductive amination. Mechanism: Ligand exchange at iodine followed by intramolecular proton abstraction.

Materials
  • Substrate: 1.0 equiv.

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv).

  • Buffer: Sodium bicarbonate (

    
    ) (2.0 equiv).
    
  • Solvent: Dichloromethane (DCM) (wet, as water accelerates DMP).

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in DCM (0.2 M). Add solid

    
    . Rationale: The buffer neutralizes the acetic acid byproduct, preventing Boc-deprotection.
    
  • Addition: Add DMP in a single portion at 0 °C.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench (Critical): Add a 1:1 mixture of saturated

    
     (thiosulfate) and saturated 
    
    
    
    . Stir vigorously until the cloudy biphasic mixture becomes clear (approx. 15 mins). Rationale: Thiosulfate reduces unreacted periodinane to iodinane.
  • Self-Validating Check (NMR):

    • H-NMR: Disappearance of the multiplet at

      
       3.5-4.0 ppm (CH-OH).
      
    • C-NMR: Appearance of the ketone carbonyl signal at

      
      205-210 ppm.
      
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. The ketone is usually pure enough for the next step.
    

Protocol 3: Deoxofluorination (Bioisostere Synthesis)

Objective: Conversion of C5-OH to C5-F with inversion. Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Never heat neat DAST.

Materials
  • Substrate: 1.0 equiv.

  • Reagent: DAST or Deoxo-Fluor (1.5 equiv).

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology
  • Preparation: Dissolve substrate in DCM in a plastic or Teflon vessel (fluoride etches glass, though borosilicate is acceptable for short durations).

  • Cooling: Cool to -78 °C. Rationale: Low temperature is mandatory to prevent elimination to the enamine/alkene.

  • Addition: Add DAST dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm only to 0 °C. Monitor closely.

  • Self-Validating Check (F-NMR):

    • Take an aliquot. F-NMR should show a multiplet around -180 ppm (geminal H-F coupling).

    • Troubleshooting: If alkene forms (elimination), it will show distinctive vinylic protons in H-NMR (

      
       5.5-6.5 ppm).
      
  • Quench: Pour the cold reaction mixture slowly into saturated

    
     at 0 °C. Do not add water to the reaction. 
    
  • Purification: Silica gel chromatography.

Data Summary & Comparison

MethodTarget ProductStereochemistryKey ConstraintSelf-Validation Marker
Mitsunobu Aryl Ether / AzideInversion

of nucleophile < 11
TLC: High

shift
DMP Oxidation KetoneN/A (Ablated)Acid sensitivity of BocC-NMR: ~208 ppm signal
DAST FluorideInversionElimination risk (Alkene)F-NMR: -180 ppm signal
Mesylation Sulfonate EsterRetentionThermal instabilityH-NMR: Methyl singlet ~3.0 ppm

References

  • Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Piperidine Functionalization: Wijtmans, R., et al. "Synthesis of 2,5-Disubstituted Piperidines via Ring-Closing Metathesis." Journal of Organic Chemistry, 2004. Link

  • Fluorination Protocols: Singh, R. P., & Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002. Link

  • Dess-Martin Oxidation: Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994. Link

  • General Reactivity of 5-Hydroxy-2-methylpiperidine: (Referencing CAS 1946010-85-0). PubChem Compound Summary. Link

The Art of Asymmetry: A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted piperidinol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and promising drug candidates. The stereochemistry of these molecules is often paramount to their biological activity, making their asymmetric synthesis a critical endeavor in drug discovery and development. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary strategies for the asymmetric synthesis of substituted piperidinols. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each method, offering field-proven insights into experimental design and execution. We will explore the utility of the chiral pool, the elegance of diastereoselective approaches, the power of enantioselective catalysis—both by transition metals and small organic molecules—and the burgeoning potential of biocatalysis. Each section is supported by detailed, step-by-step protocols for key reactions, comparative data tables, and custom-designed diagrams to illuminate complex concepts, ensuring a self-validating and authoritative resource for the discerning scientist.

Introduction: The Significance of Chiral Piperidinols in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals.[1][2] The addition of a hydroxyl group and other substituents creates chiral centers, and the specific spatial arrangement of these groups can dramatically influence a molecule's interaction with biological targets. Consequently, the ability to selectively synthesize a single enantiomer or diastereomer of a substituted piperidinol is not merely an academic exercise but a crucial requirement for the development of safe and efficacious drugs.[3] This guide is structured to provide both a conceptual understanding and practical guidance for the asymmetric synthesis of these valuable compounds.

Foundational Strategies: Leveraging Innate Chirality with the Chiral Pool

The chiral pool represents a highly practical and cost-effective approach to asymmetric synthesis, utilizing readily available, enantiomerically pure natural products as starting materials.[4][5] Amino acids, with their inherent stereocenters, are particularly valuable precursors for the synthesis of chiral piperidinols.[6][7]

The Causality of Chiral Pool Synthesis

The core principle of chiral pool synthesis is the transference of existing chirality from the starting material to the final product. This strategy obviates the need for a dedicated asymmetric step, relying instead on a series of stereoconservative or stereospecific reactions to construct the target molecule. The choice of the starting amino acid dictates the absolute stereochemistry of a key stereocenter in the final piperidinol.

Workflow for Chiral Pool Synthesis of a Piperidinol from L-Glutamic Acid

The following workflow illustrates a typical sequence for the synthesis of a chiral piperidinol synthon from L-glutamic acid.

cluster_0 Chiral Pool Synthesis Workflow A L-Glutamic Acid B Cyclization to Pyroglutamic Acid A->B Heat C Reduction of Carboxylic Acid B->C e.g., LiAlH4 D Protection of Hydroxyl and Amine Groups C->D Standard Protecting Group Chemistry E Ring Expansion Strategy D->E e.g., Ring-closing Metathesis Precursor Formation F Deprotection and Final Modification E->F e.g., RCM, then Reduction G Chiral Substituted Piperidinol F->G Functional Group Interconversion

Caption: Workflow for chiral pool synthesis.

Protocol: Synthesis of a (3S)-Piperidinol Synthon from L-Glutamic Acid

This protocol is adapted from methodologies aimed at producing key intermediates for neurokinin substance P receptor antagonists.[8]

Step 1: Regioselective Reduction of Glutarimide Derivative

  • To a solution of the N-protected glutarimide derived from L-glutamic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of a suitable reducing agent (e.g., L-Selectride®, 1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting lactamol by silica gel chromatography.

Step 2: Subsequent Transformations to the Piperidinol

The resulting chiral lactamol can then be subjected to a series of transformations, such as reduction of the remaining amide and appropriate functional group manipulations, to yield the desired substituted piperidinol.

Diastereoselective Strategies: Substrate and Reagent Control

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the substrate or by the use of a chiral reagent.[9] This approach is particularly powerful for constructing polysubstituted piperidinols with well-defined relative stereochemistry.

The Logic of Diastereoselective Reductions

A common and effective diastereoselective strategy involves the reduction of a cyclic ketone or imine precursor that contains a pre-existing stereocenter. The resident chiral center directs the approach of the reducing agent to one of the two diastereotopic faces of the prochiral carbonyl or imine, leading to a predominance of one diastereomer. The choice of reducing agent and reaction conditions can significantly influence the degree of stereocontrol.

Protocol: Diastereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols

This protocol is based on the highly diastereoselective epoxidation-nucleophilic addition sequence for the synthesis of alkaloids like (+)-julifloridine.[10][11][12]

Step 1: Stereocontrolled Nucleophilic Addition to a Chiral Pyridinium Salt

  • Generate the chiral pyridinium salt by reacting pyridine with a chiral chloroformate (e.g., (-)-menthyl chloroformate).

  • To a solution of the chiral pyridinium salt in an appropriate solvent (e.g., THF) at low temperature (e.g., -78 °C), add the Grignard reagent (R¹MgX, 1.2 equiv) dropwise.

  • Stir the reaction for a specified time, then quench with a proton source. This establishes the first stereocenter at the 2-position.

Step 2: Monohydrogenation of the Dihydropyridine

  • The resulting 2-substituted 1,2-dihydropyridine is then selectively hydrogenated to the corresponding tetrahydropyridine, often using a catalyst like palladium on carbon.

Step 3: Diastereoselective Epoxidation and Nucleophilic Opening

  • To a solution of the tetrahydropyridine (1.0 equiv) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add a peroxy acid (e.g., m-CPBA, 1.1 equiv). The existing stereocenter at C2 directs the epoxidation to the opposite face.

  • After completion of the epoxidation, the epoxide is opened in a one-pot fashion by the addition of a nucleophile (e.g., an organocuprate or a heteroatom nucleophile) to install the substituent at the 6-position and the hydroxyl group at the 3-position with a defined stereochemistry.

  • Work up the reaction and purify the product by column chromatography.

Enantioselective Catalysis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis is a highly efficient and atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.[13] Both transition-metal complexes and small organic molecules (organocatalysts) have proven to be exceptional catalysts for the synthesis of chiral piperidinols.[14][15]

Transition-Metal Catalysis: Principles and Applications

Chiral transition-metal complexes, often featuring rhodium, iridium, or palladium, can catalyze a variety of transformations with high enantioselectivity.[16] These include asymmetric hydrogenations, cycloadditions, and allylic aminations. The chiral ligands coordinated to the metal center create a chiral environment that directs the stereochemical outcome of the reaction.

This protocol is a general representation of the asymmetric hydrogenation of activated pyridines, a powerful route to chiral piperidines.[17]

Step 1: Catalyst Preparation

  • In a glovebox, to a vial, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., a Josiphos-type ligand, 1.1 mol%).

  • Add the degassed solvent (e.g., methanol) and stir for 15-30 minutes to form the active catalyst.

Step 2: Asymmetric Hydrogenation

  • In a separate vial, dissolve the substituted pyridine substrate (1.0 equiv) in the degassed solvent.

  • Transfer the substrate solution to the catalyst solution.

  • Place the reaction vial in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm of H₂).[17]

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a set time (e.g., 12 hours).[17]

  • After cooling to room temperature, carefully release the pressure.

  • Filter the reaction mixture through a short pad of Celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography to obtain the enantiomerically enriched piperidine, which can then be converted to the corresponding piperidinol.

Organocatalysis: A Metal-Free Approach

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations.[3] This field has grown exponentially, providing powerful, metal-free alternatives for the synthesis of chiral molecules. Proline and its derivatives are prominent examples of organocatalysts.[18]

Many organocatalytic reactions proceed through the formation of transient enamine or iminium ion intermediates from the substrate and the catalyst. These intermediates then react with the other substrate, with the chiral catalyst directing the facial selectivity of the attack.

cluster_1 Organocatalytic Aza-Diels-Alder A Dienophile (α,β-Unsaturated Aldehyde) C Iminium Ion Intermediate A->C Condensation B Chiral Amine Catalyst (e.g., Proline Derivative) B->C E Cycloaddition Transition State C->E D Diene D->E [4+2] Cycloaddition F Cycloadduct E->F G Hydrolysis and Catalyst Regeneration F->G G->B H Enantioenriched Piperidinone G->H

Caption: Organocatalytic Aza-Diels-Alder mechanism.

The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring with high stereocontrol.[19][20]

Step 1: Reaction Setup

  • To a vial, add the imine dienophile (1.0 equiv), the diene (e.g., Danishefsky's diene, 1.5 equiv), and the chiral organocatalyst (e.g., a quinine-derived squaramide, 0.5-10 mol%).[21]

  • Add the anhydrous solvent (e.g., dichloromethane) and stir the mixture at the specified temperature (e.g., -25 °C to room temperature).[21]

  • Monitor the reaction by TLC until the starting material is consumed.

Step 2: Workup and Purification

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched piperidinone, which can be subsequently reduced to the desired piperidinol.

Comparative Data for Catalytic Asymmetric Syntheses
Method Catalyst/Ligand Substrate Type Yield (%) ee (%) dr Reference
Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / JosiphosActivated PyridineHigh>95N/A[17]
Aza-Diels-AlderQuinine-derived SquaramideImine + Diene87>95>20:1[21]
Michael/Henry DominoDiphenylprolinol Silyl EtherAldehyde + NitroalkeneHigh>95>20:1[17]
One-Pot Knoevenagel/Epoxidation/DROCQuinine-derived UreaAldehyde + Acetonitrile Derivative38-90up to 99N/A[18]

Biocatalysis: Nature's Approach to Asymmetric Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity under mild conditions.[22][23] For the synthesis of chiral piperidinols, ketoreductases and transaminases are particularly relevant enzymes.

The Rationale for Biocatalysis

Enzymes are highly evolved catalysts that often exhibit exquisite chemo-, regio-, and stereoselectivity. This makes them ideal for asymmetric synthesis, frequently providing access to enantiomerically pure products without the need for protecting groups or harsh reaction conditions.

Protocol: Biocatalytic Asymmetric Reduction of a Piperidinone

This protocol describes a general procedure for the asymmetric reduction of a prochiral piperidinone to a chiral piperidinol using a ketoreductase.[24]

Step 1: Preparation of the Biocatalyst

  • Prepare a whole-cell biocatalyst by expressing a ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose dehydrogenase) in a suitable host like E. coli.

  • Harvest and wash the cells to prepare a cell paste or a lyophilized powder.

Step 2: Asymmetric Reduction

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend the whole-cell biocatalyst.

  • Add a sacrificial co-substrate for cofactor regeneration (e.g., glucose).

  • Add the piperidinone substrate, either neat or as a solution in a water-miscible co-solvent (e.g., DMSO).

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by HPLC or GC analysis.

Step 3: Product Isolation

  • Once the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield the crude piperidinol.

  • Purify the product by column chromatography.

Characterization and Quality Control

The successful synthesis of a chiral piperidinol requires rigorous characterization to confirm its structure, purity, and stereochemical integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Chiral shift reagents or derivatizing agents can be used to determine enantiomeric excess (ee) by NMR.[25]

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases are widely used for the separation and quantification of enantiomers and diastereomers, allowing for the accurate determination of ee and diastereomeric ratio (dr).[26][27][28][29]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.

Conclusion and Future Outlook

The asymmetric synthesis of substituted piperidinols remains a vibrant and evolving field of research. While established methods like chiral pool synthesis and diastereoselective reactions continue to be valuable, the development of novel catalytic asymmetric methods is expanding the synthetic chemist's toolbox. Organocatalysis and transition-metal catalysis offer increasingly efficient and selective routes to these important molecules, while biocatalysis presents a green and highly selective alternative. The future of this field will likely involve the development of even more efficient and selective catalysts, the combination of different catalytic strategies in cascade reactions, and the application of these methods to the synthesis of increasingly complex and biologically active piperidinol-containing molecules.

References

  • Chen, J., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. PubMed. Available at: [Link]

  • Harada, S., et al. (2007). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated michael reaction. Tohoku University Repository. Available at: [Link]

  • Krasavin, M. (2025). A new asymmetric synthetic route to substituted piperidines. ResearchGate. Available at: [Link]

  • Laschat, S., & Dickner, T. (2000). Asymmetric routes to substituted piperidines. Chemical Communications. Available at: [Link]

  • Romero-Ibañez, J., et al. (2022). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Vesely, J., & Córdova, A. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

  • Early, J. V., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. Available at: [Link]

  • Blondiaux, N., et al. (2020). Structure‐Based Design and Synthesis of Piperidinol‐Containing Molecules as New Mycobacterium abscessus Inhibitors. ChemMedChem. Available at: [Link]

  • Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, D.-S., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available at: [Link]

  • Wang, Q., & Sasaki, N. A. (2004). Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework: application to the total synthesis of (+)-deoxoprosopinine. The Journal of Organic Chemistry. Available at: [Link]

  • Gomm, A., et al. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis. Available at: [Link]

  • Chen, K., et al. (2021). Diastereoselective trifunctionalization of pyridinium salts to access structurally crowded azaheteropolycycles. Chemical Communications. Available at: [Link]

  • Wang, B., et al. (2020). Catalytic enantioselective synthesis of macrodiolides and their application in chiral recognition. Nature Communications. Available at: [Link]

  • Kysil, A., & Korniienko, A. (2021). Catalytic Asymmetric Aza‐Diels‐Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen‐Containing Heterocycles. Advanced Synthesis & Catalysis. Available at: [Link]

  • Charette, A. B., et al. (2005). Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine. Organic Letters. Available at: [Link]

  • Davis, F. A., & Zhou, P. (1999). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Asymmetric Fluoroorganic Chemistry. Available at: [Link]

  • Companyó, X., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

  • Reddy, G. S., et al. (2016). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Chirality. Available at: [Link]

  • Kim, H., et al. (2001). Asymmetric synthesis of (+)-L-733, 060 and (+)-CP-99, 994 based on a new chiral 3-piperidinol synthon. Organic Letters. Available at: [Link]

  • Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Wu, S., et al. (2020). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant Escherichia coli whole cells. ResearchGate. Available at: [Link]

  • Carretero, J. C. (n.d.). 1. Transition Metal-Catalyzed Asymmetric Construction of Heterocyclic Compounds. Universidad Autónoma de Madrid. Available at: [Link]

  • Gröger, H. (2012). The role of biocatalysis in the asymmetric synthesis of alkaloids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, D.-S., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. Available at: [Link]

  • Girling, P. R., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lee, H., et al. (2022). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. Available at: [Link]

  • Kroutil, W., & Gotor-Fernández, V. (2016). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
  • Charette, A. B., et al. (2005). Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine. PubMed. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Early, J. V., et al. (2013). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Charette, A. B., et al. (2005). Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine. PubMed. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Mulzer, J. (2012). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist Dr. H. Chen Ticket Queue: High Priority

Welcome to the Piperidine Synthesis Support Hub.

You are likely here because your piperidine scaffold—a cornerstone of over 80 FDA-approved therapeutics—is failing to form or functionalize correctly. Whether you are battling stereochemical scrambling during pyridine hydrogenation or ring fragmentation during


-lithiation, this guide addresses the causality of these failures.

Below are the three most common "support tickets" we receive from medicinal chemists, resolved with mechanistic root-cause analysis and self-validating protocols.

Ticket #101: Stereocontrol Failure in Pyridine Hydrogenation

User Issue: "I am reducing a 2,3-disubstituted pyridine using PtO


. I require the cis-piperidine, but I am seeing significant trans-isomer formation and catalyst deactivation."
Diagnostic & Root Cause Analysis

The reduction of pyridine is not a single-step event; it proceeds through partially saturated intermediates (dihydropyridines and tetrahydropyridines).

  • Catalyst Poisoning: Pyridines are strong

    
    -donors. The nitrogen lone pair binds tightly to the metal surface, poisoning the catalyst and stalling the reaction.
    
  • Stereochemical Drift: The cis-selectivity is driven by haptophilicity —the tendency of the ring to remain adsorbed to the catalyst face. If the intermediate desorbs (due to poisoning or solvent competition) and re-adsorbs, the stereochemical information is lost, leading to the thermodynamic trans-product.

The Fix: Acid-Mediated Hydrogenation Protocol

To lock stereoselectivity, you must prevent desorption. Protonating the pyridine nitrogen eliminates its ability to poison the catalyst and enforces face-selective hydrogenation.

Step-by-Step Protocol:

  • Solvent System: Switch from neutral MeOH/EtOH to Acetic Acid or 1M HCl in MeOH .

    • Why: Protonation (

      
      ) prevents N-metal coordination. The ring interacts with the catalyst solely through the 
      
      
      
      -system (flat adsorption).
  • Catalyst Selection:

    • For cis-selectivity: Use Rh/C (5%) or Rh

      
      O
      
      
      
      . Rhodium operates well under mild conditions (1-4 atm) and favors cis-addition.
    • For trans-selectivity: Use Pd/C with heat. Palladium facilitates ring flipping/isomerization via a dehydrogenation-rehydrogenation mechanism.

  • Pressure: Maintain 3–5 bar H

    
    . High pressure favors the kinetic (cis) product by accelerating the rate of hydrogenation relative to desorption.
    
Pathway Visualization

The diagram below illustrates the "Leakage Pathway" where desorption leads to stereochemical scrambling.

PyridineHydrogenation Pyridine Substituted Pyridine Adsorbed Adsorbed Species (Face Specific) Pyridine->Adsorbed + H2, Catalyst Tetrahydro Tetrahydropyridine Intermediate Adsorbed->Tetrahydro Stepwise Reduction Desorbed Desorbed Intermediate (Stereo-Scrambling) Tetrahydro->Desorbed Slow H2 uptake (Neutral Media) CisPip Cis-Piperidine (Kinetic Product) Tetrahydro->CisPip Fast H2 uptake (Acidic Media) Desorbed->Adsorbed Re-adsorption TransPip Trans-Piperidine (Thermodynamic Product) Desorbed->TransPip Re-adsorption & Reduction

Figure 1: Mechanistic bifurcation in pyridine hydrogenation. Acidic conditions suppress the "Desorbed" pathway, maximizing cis-selectivity.

Ticket #204: Ring Fragmentation during -Lithiation

User Issue: "I tried to functionalize N-Boc-piperidine at the


-position using s-BuLi. Upon quenching with an electrophile, I isolated an acyclic amino-alcohol/alkene instead of the substituted piperidine."
Diagnostic & Root Cause Analysis

You have encountered Ring Fragmentation (a retro-cyclization).

  • Dipole Alignment: In N-Boc-piperidines, the carbamate rotamer equilibrium is fast (unlike pyrrolidines). The "dipole-stabilized" lithiation requires the C-Li bond to be equatorial.

  • The Trap: If the temperature rises above -50°C, or if the Boc group rotates unfavorably, the 2-lithio species undergoes

    
    -elimination, cleaving the C-N bond to form an acyclic alkene.
    
The Fix: Dynamic Thermodynamic Resolution (DTR)

You cannot treat piperidines like pyrrolidines. You must use a ligand to stabilize the lithiated species and control the temperature strictly.

Troubleshooting Matrix:

VariableRecommendationScientific Rationale
Temperature Strictly -78°C Above -50°C, the 2-lithio-N-Boc-piperidine is unstable and fragments.
Base s-BuLi (1.1-1.3 eq)n-BuLi is often too nucleophilic (attacks the Boc carbonyl); t-BuLi is too reactive.
Ligand TMEDA or Sparteine Essential. The ligand coordinates Li, breaking up aggregates and stabilizing the carbanion against fragmentation.
Time < 15 mins (if no ligand)Without stabilization, the lithiated species has a half-life of minutes before decomposition.

Protocol Adjustment:

  • Cool THF solution of N-Boc-piperidine and TMEDA (1.2 eq) to -78°C.

  • Add s-BuLi dropwise.

  • Stir for 10–15 minutes maximum at -78°C. Do not warm up to "ensure deprotonation"—this causes ring opening.

  • Add electrophile immediately at -78°C.

Ticket #309: The Dieckmann Condensation "Gummy Residue"

User Issue: "I'm attempting an intramolecular Dieckmann condensation to form a 3-piperidone carboxylate. The reaction turns dark, and I get a mixture of oligomers and starting material."

Diagnostic & Root Cause Analysis

The Dieckmann condensation is reversible. The failure is likely due to Intermolecular Competition or Thermodynamic Stalling .

  • Oligomerization: If the concentration is too high (>0.1 M), one molecule's enolate attacks another molecule's ester (Claisen) rather than its own (Dieckmann), creating polymers.

  • Reversibility: The formation of the

    
    -keto ester is unfavorable unless driven by the final deprotonation of the acidic proton between the carbonyls.
    
The Fix: The High-Dilution & Stoichiometry Rule

To force cyclization, you must favor probability (dilution) and thermodynamics (base stoichiometry).

Critical Parameters:

  • Concentration: Must be < 0.05 M (High Dilution). This ensures the enolate end of the molecule finds its own ester end before it bumps into a neighbor.

  • Base Equivalents: You need > 2.0 equivalents of base (e.g., NaH, KOtBu).

    • Eq 1: Generates the enolate to start the reaction.

    • Eq 2: Irreversibly deprotonates the product (

      
      -keto ester, pKa ~11), driving the equilibrium to completion.
      
Decision Tree: Reaction Optimization

DieckmannTroubleshoot Start Dieckmann Reaction Analysis CheckConc Is Concentration > 0.1 M? Start->CheckConc Dilute DILUTE to 0.02 M (Prevents Oligomers) CheckConc->Dilute Yes CheckBase Base Equivalents < 2.0? CheckConc->CheckBase No AddBase Increase Base to > 2.2 eq (Drives Equilibrium) CheckBase->AddBase Yes CheckSolvent Solvent Dry? CheckBase->CheckSolvent No DrySolvent Dry Solvent (Hydrolysis Risk) CheckSolvent->DrySolvent No Success Isolate as Enolate Salt Then Acidify CheckSolvent->Success Yes

Figure 2: Troubleshooting logic for cyclization failures. Concentration and base stoichiometry are the primary control points.

References
  • Glorius, F., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.

  • Coldham, I., et al. (2015). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society.

  • Beak, P., & Lee, W. K. (1989). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of piperidine. Journal of Organic Chemistry.

  • Nielsen, C. J., et al. (2024).[1] Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. The Journal of Physical Chemistry A.

  • Chemistry Steps. (2021). Dieckmann Condensation – An Intramolecular Claisen Reaction.[2]

Sources

Removal of impurities from tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Analysis of tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Case ID: #BOC-PIP-052 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with This compound , a critical intermediate often used in the synthesis of kinase inhibitors and peptidomimetics. The purification of this molecule presents a "Triad of Challenges":

  • Stereochemical Complexity: The 2,5-substitution pattern creates cis and trans diastereomers with distinct physical properties but similar retention times.

  • Rotameric Broadening: The N-Boc group causes restricted rotation, leading to "ghost" impurities in NMR spectra.

  • Reagent Carryover: Excess di-tert-butyl dicarbonate (Boc₂O) and metal residues from hydrogenation (e.g., Rh/C, PtO₂) are persistent contaminants.

This guide provides self-validating protocols to isolate the target molecule in high purity (>98%).

Module 1: Stereochemical Control (Cis/Trans Separation)

User Query: "I see two close spots on my TLC and a complex NMR. Is this decomposition?"

Diagnosis: Likely Diastereomers , not decomposition. The 2-methyl and 5-hydroxy groups can exist in a cis or trans relationship. Standard hydrogenation of 5-hydroxy-2-methylpyridine typically yields a mixture (often 60:40 or 70:30).

Troubleshooting Protocol: Diastereomer Separation

Unlike enantiomers, these diastereomers have different polarities and can be separated on standard silica, provided the gradient is shallow.

Step-by-Step Workflow:

  • TLC Optimization:

    • Do not use standard Hexane/EtOAc.

    • Recommended Eluent: Toluene:Acetone (4:1) or DCM:MeOH (95:5). These systems often resolve the diastereomers better than simple esters.

    • Visualization: Use Phosphomolybdic Acid (PMA) stain. Ninhydrin will not work effectively as the amine is protected.

  • Flash Chromatography (FCC) Parameters:

    • Stationary Phase: High-performance spherical silica (20–40 µm).

    • Loading: <1% w/w (Strict loading control is required for baseline separation).

    • Gradient:

      • Equilibrate: 100% Toluene.

      • Ramp: 0% to 30% Acetone in Toluene over 20 Column Volumes (CV).

    • Note: The cis-isomer (typically capable of intramolecular H-bonding between OH and Boc-carbonyl) often elutes faster (higher R_f) than the trans-isomer in non-protic solvents.

  • Alternative: Recrystallization (Only for High Purity Trans-Isomer)

    • If the product is a solid (melting point varies by isomer), the trans-isomer often crystallizes more readily.

    • Solvent System: n-Heptane/MTBE (Methyl tert-butyl ether). Dissolve in minimum hot MTBE, add Heptane until cloudy, cool slowly to -20°C.

Module 2: Chemical Impurity Removal

User Query: "My product is an oil that won't solidify, and NMR shows extra singlets near 1.5 ppm."

Diagnosis: Excess Boc Anhydride (Boc₂O). Boc₂O is often used in excess (1.1–1.5 equiv) to drive protection. It does not fly off on the rotovap and co-elutes with the product on silica.

Protocol: The "DMAPA Scavenge" (Self-Validating)

Do not rely on vacuum drying. Chemical scavenging is the industry standard for removing electrophilic impurities like anhydrides.

  • Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA).

  • Procedure:

    • Dilute the crude reaction mixture (in EtOAc or DCM) with solvent.

    • Add 0.5 equivalents of DMAPA relative to the excess Boc₂O used (or 10 mol% if unknown).

    • Stir at room temperature for 15–30 minutes.

    • Mechanism:[1][2][3][4] DMAPA reacts with Boc₂O to form an inert, basic urea/carbamate.

  • Workup:

    • Wash the organic layer with 10% Citric Acid or 0.5 M HCl (Quick wash, <2 min).

    • Validation: The basic DMAPA-Boc adduct is protonated and moves entirely to the aqueous layer.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Result: The "extra" tert-butyl peak in NMR will vanish.

Module 3: Analytical "False Positives"

User Query: "My purified product shows split peaks and broad multiplets in 1H NMR. Is it impure?"

Diagnosis: Rotamers (Rotational Isomers). The N-Boc bond has partial double-bond character (N-C=O resonance), creating a high barrier to rotation (~15-18 kcal/mol). This results in two distinct conformers observable on the NMR timescale.

Validation Experiment: Variable Temperature (VT) NMR

To confirm purity without re-purifying:

  • Setup: Prepare the sample in DMSO-d6 (higher boiling point).

  • Acquisition:

    • Run standard scan at 25°C (Split peaks visible).

    • Heat probe to 80°C (353 K) .

    • Run scan again.

  • Pass Criteria: At 80°C, the rotation becomes fast relative to the NMR timescale. The split peaks should coalesce into sharp, single signals . If peaks remain complex at 80°C, you have a genuine impurity (likely a diastereomer).

Visualizations

Figure 1: Purification Decision Logic

Caption: Decision tree for selecting the correct purification modality based on impurity profile.

PurificationLogic Start Crude Mixture Analysis CheckTLC TLC Check (Toluene:Acetone 4:1) Start->CheckTLC IsomerIssue Two Spots Visible? CheckTLC->IsomerIssue BocIssue NMR: Extra t-Bu Signal? IsomerIssue->BocIssue No (Single Spot) Flash Flash Chromatography Gradient: 0-30% Acetone/Tol IsomerIssue->Flash Yes (Diastereomers) Scavenge DMAPA Wash Protocol (Remove Boc2O) BocIssue->Scavenge Yes VT_NMR Run VT-NMR (80°C) Confirm Rotamers BocIssue->VT_NMR No Flash->BocIssue Scavenge->VT_NMR Final Pure Product (>98%) VT_NMR->Final Coalescence Observed

Figure 2: Hydrogenation Workup & Scavenging

Caption: Workflow for removing metal catalysts and excess reagents post-synthesis.

WorkupFlow Rxn Hydrogenation (Rh/C or PtO2) Filter Celite Filtration (Remove Bulk Metal) Rxn->Filter Crude Scavenger SiliaMetS® Thiol (Scavenge Soluble Metal) Filter->Scavenger Filtrate Wash Acidic Wash (Remove DMAPA/Boc) Scavenger->Wash Metal-Free Dry Concentration (Control Temp <40°C) Wash->Dry Organic Phase

Quantitative Data: Solvent Compatibility Table

Solvent SystemApplicationSuitability for DiastereomersNotes
Hexane / EtOAc General PurificationLowOften causes "streaking" of Boc-amines; poor isomer resolution.
DCM / MeOH Polar ImpuritiesMediumGood for removing polar byproducts; use 1% NH₄OH to prevent de-Boc.
Toluene / Acetone Isomer Separation High Gold Standard. Excellent resolution of cyclic amino-alcohol diastereomers.
MTBE / Heptane CrystallizationHigh (Trans only)Only effective if the product is a solid; requires high trans content.

References

  • Separation of Cis/Trans Isomers

    • Langer, J., et al. (1975).[5] Separation and purification of cis and trans isomers. US Patent 3,880,925. (Demonstrates principles of cyclic amine isomer separation).

  • Boc Removal & Scavenging

    • Basel, Y., & Hassner, A. (2001).[6] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. Synthesis. (Describes the chemical basis for scavenging Boc2O).

  • NMR Rotamer Analysis

    • O'Brien, P., et al. (2013). A synthetic and spectroscopic investigation of the asymmetric α-lithiation-trapping of six-membered N-Boc heterocycles. White Rose Research Online. (Detailed analysis of N-Boc piperidine rotamers and VT-NMR).
  • Synthesis Context (Vandetanib Intermediates)

    • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

Sources

Technical Support Hub: Stability & Handling of tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

[1]

Executive Summary & Compound Profile

tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 1946010-85-0 / 1431473-05-0) is a critical chiral building block used in the synthesis of bioactive molecules, including kinase inhibitors and CNS agents.[1] Its structural integrity relies on the stability of the tert-butoxycarbonyl (Boc) protecting group and the stereochemical preservation of the C2 and C5 centers.

While generally robust, this compound exhibits specific vulnerabilities during long-term storage: hygroscopic deliquescence , acid-catalyzed carbamate cleavage , and oxidative degradation of the secondary alcohol.[1] This guide provides authoritative troubleshooting workflows to diagnose and mitigate these issues.

Physicochemical Snapshot
PropertySpecification / Characteristic
Physical State White to off-white powder or crystalline solid
Melting Point ~60–75°C (Isomer dependent; low MP indicates thermal sensitivity)
Hygroscopicity Moderate (Presence of -OH and carbamate promotes moisture uptake)
pKa ~14.8 (Alcohol), Carbamate is non-basic
Storage Class Hygroscopic; Temperature-sensitive

Troubleshooting Guide (Q&A)

Category 1: Physical State Anomalies (The "Sticky" Sample)[1]

User Question: "I retrieved the container from storage, and the free-flowing powder has turned into a sticky gum or fused solid. Is it degraded?"

Scientist’s Diagnosis: This is likely Hygroscopic Deliquescence or Thermal Sintering , not necessarily chemical degradation.[1]

  • Mechanism: The C5-hydroxyl group acts as a hydrogen bond donor/acceptor, drawing atmospheric moisture.[1] Water lowers the glass transition temperature (

    
    ) of the solid, causing it to undergo a phase transition from powder to gum (deliquescence).
    
  • Thermal Factor: With a melting point often below 80°C, storage in uncontrolled ambient temperatures (>25°C) can cause partial melting/sintering.[1]

Corrective Action:

  • Do not discard immediately. Run an LCMS or NMR to confirm chemical purity.[1]

  • Protocol: If chemically pure, dissolve the gum in a dry solvent (e.g., Dichloromethane or Ethyl Acetate), add a drying agent (

    
    ), filter, and concentrate under reduced pressure.[1] Store the resulting solid in a desiccator at 2–8°C.
    
Category 2: Chemical Purity (New Impurity Peaks)[1]

User Question: "My LCMS shows a new peak with a mass of [M-100] or [M-56]. Is the Boc group falling off?"

Scientist’s Diagnosis: Yes, this indicates Acid-Catalyzed De-protection .[1]

  • Mechanism: The Boc group is acid-labile.[1] If the sample was exposed to trace acids (e.g., from residual HCl in CDCl3 during NMR, or acidic vapors in the fridge), the tert-butyl cation is extruded as isobutylene gas.

    • Mass Shift: Loss of Boc (

      
      ) results in a mass reduction of 100 Da.[1] Loss of tert-butyl (
      
      
      ) results in -56 Da.[1]
  • Self-Catalysis Risk: If the compound degrades, the resulting amine (secondary amine of piperidine) is basic, but if degradation was triggered by acid, the salt form may persist.

Corrective Action:

  • Quantify: If the impurity is <5%, repurify via silica gel chromatography (eluent: Hexane/EtOAc with 1% Triethylamine to neutralize acidity).

  • Prevention: Ensure storage containers are tightly sealed and not stored near volatile acids (TFA, HCl).[1]

Category 3: Color Change (Oxidation)[1]

User Question: "The white powder has developed a yellow tint. Is this oxidation?"

Scientist’s Diagnosis: Likely Oxidative Dehydrogenation or N-Oxide formation .[1]

  • Mechanism: The secondary alcohol at C5 is susceptible to slow oxidation to the ketone (5-oxo derivative) upon prolonged exposure to air and light.

  • Trace Metals: If the sample was synthesized using metal catalysts (Pd, Ru) that were not fully scavenged, these residues can catalyze oxidation even in solid state.[1]

Corrective Action:

  • Check: Look for a ketone signal in IR (~1715 cm⁻¹, distinct from Boc carbonyl ~1690 cm⁻¹) or a downfield shift in NMR.[1]

  • Protocol: Recrystallization is required.[1]

Visualizing Stability Pathways

The following diagram maps the degradation logic and chemical pathways for this compound.

StabilityPathwaysCompoundN-Boc-5-OH-2-Me-Piperidine(Intact Compound)MoistureMoisture/Heat(>25°C, >60% RH)Compound->MoistureAcidTrace Acid(H+ Exposure)Compound->AcidOxidantAir/Light/Metals([O])Compound->OxidantPhysicalChangePhysical State Change(Gum/Caking)*Reversible*Moisture->PhysicalChangeHygroscopicActionDeprotectionBoc Cleavage(Formation of Amine Salts)*Irreversible*Acid->Deprotection- Isobutylene- CO2OxidationKetone Formation(5-Oxo Derivative)*Irreversible*Oxidant->Oxidation- 2H

Figure 1: Primary degradation and instability pathways.[1] Green nodes indicate reversible physical changes; Red nodes indicate irreversible chemical degradation.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to verify purity before using stored material in critical steps.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if analyzing Boc stability, as it degrades the column/sample over time).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond absorption) and ELSD (Evaporative Light Scattering Detector) for non-UV active impurities.[1]

  • Pass Criteria: Main peak >98% area. No significant new peaks at RRT (Relative Retention Time) ~0.5 (Amine) or ~1.1 (Ketone).[1]

Protocol B: "Rescue" of Hygroscopic Material

Use this when the powder has caked but chemical purity is intact.

  • Dissolution: Dissolve the caked solid in Dichloromethane (DCM) (10 mL per gram).

  • Drying: Add anhydrous Sodium Sulfate (

    
    )  and stir for 15 minutes.
    
  • Filtration: Filter through a sintered glass funnel to remove the drying agent.[1]

  • Evaporation: Concentrate on a rotary evaporator at < 40°C (bath temperature).

  • Vacuum Drying: Place the residue under high vacuum (< 1 mbar) for 12 hours at room temperature.

  • Storage: Immediately transfer to an amber glass vial, flush with Argon , and seal with a parafilm-wrapped cap. Store at -20°C .

Storage & Handling Best Practices

To maximize shelf-life, adhere to the "3-D Rule" : D ry, D ark, D eep Freeze.[1]

ParameterRecommendationRationale
Temperature -20°C (Long term) 2–8°C (Active use)Prevents thermal degradation and slows oxidation kinetics.[1]
Atmosphere Argon or Nitrogen Displaces moisture and oxygen, preventing hygroscopy and oxidation.[1]
Container Amber Glass Vial Blocks UV light; glass is impermeable to moisture (unlike some plastics).[1]
Desiccant Silica Gel Pack Essential in the secondary container to absorb ambient moisture.[1]

References

  • PubChem. (n.d.).[1] this compound.[1][2] National Library of Medicine. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2016).[1] Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates. PubMed.[1] Retrieved from [Link]

Technical Support Center: Navigating Steric Hindrance in Reactions with 2-Methylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the synthetic challenges posed by 2-methylpiperidine. The steric bulk introduced by the methyl group at the C2 position significantly impacts the nucleophilicity of the secondary amine, often leading to low yields, slow reaction rates, or complete reaction failure. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enable successful and efficient reactions with this valuable building block.

I. Understanding the Challenge: The Steric Impact of the 2-Methyl Group

The axial and equatorial positions of the methyl group in the chair conformation of the 2-methylpiperidine ring create a sterically demanding environment around the nitrogen atom. This steric shield impedes the approach of electrophiles to the nitrogen lone pair, which is the key step in many essential bond-forming reactions. Consequently, standard reaction conditions often prove inadequate.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 2-methylpiperidine and provides a systematic approach to troubleshooting.

A. Buchwald-Hartwig Amination: Forming the C-N Bond

Q1: My Buchwald-Hartwig amination of 2-methylpiperidine with an aryl halide is giving low to no yield. What are the likely causes and how can I fix it?

A1: The primary culprit is almost always steric hindrance preventing efficient catalytic turnover. Here’s a breakdown of the critical factors and how to address them:

  • Ligand Choice is Paramount: Standard phosphine ligands like P(t-Bu)3 are often insufficient. The key to success lies in using bulky, electron-rich biaryl phosphine ligands. These ligands promote the crucial reductive elimination step and stabilize the catalytically active monoligated palladium species.

    • Expert Insight: Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig groups are designed to create a sterically demanding pocket around the palladium center, which facilitates the coupling of hindered substrates.[1]

  • Catalyst Precursor and Loading: While Pd(OAc)2 or Pd2(dba)3 are common starting points, preformed palladium-ligand complexes can sometimes offer better results. For challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve yields, although this should be a last resort due to cost.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most commonly used and often the most effective base for these reactions. Other bases like lithium tert-butoxide (LiOt-Bu) or potassium tert-butoxide (KOt-Bu) can also be effective.

  • Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene, xylenes, or 1,4-dioxane are standard. Higher temperatures (typically 100-120 °C) are usually required to overcome the activation energy barrier.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination ligand Switch to Bulky Biaryl Ligand (e.g., XPhos, RuPhos, BrettPhos) start->ligand Initial Step base Optimize Base (NaOt-Bu, LiOt-Bu, K3PO4) ligand->base If still low yield temp Increase Reaction Temperature (100-120 °C) base->temp Then solvent Ensure Anhydrous Solvent (Toluene, Dioxane) temp->solvent And catalyst Increase Catalyst Loading (2-5 mol%) solvent->catalyst Finally success Improved Yield catalyst->success

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination of 2-methylpiperidine.

Comparative Performance of Catalytic Systems for N-Arylation of 2-Methylpiperidine

Aryl HalideCatalyst/Ligand SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePd(OAc)2 / XPhosNaOt-BuToluene11092[2]
2-BromotoluenePd(OAc)2 / RuPhosK3PO4t-BuOH10085[1]
4-ChlorobenzonitrilePd2(dba)3 / BrettPhosNaOt-BuDioxane10088[1]
2,6-DimethylbromobenzeneG3-XPhosLHMDSToluene11075Custom Protocol
B. Amide Coupling: Conquering the Acylation Challenge

Q2: I'm struggling to couple a sterically hindered carboxylic acid with 2-methylpiperidine using standard coupling reagents like HATU or HOBt/EDC. What's the best approach?

A2: Standard peptide coupling reagents often fail in the face of severe steric hindrance from both the amine and the carboxylic acid. The most effective strategy is to convert the carboxylic acid to a more reactive intermediate that is less sterically demanding.

  • The Acyl Fluoride Strategy: Converting the carboxylic acid to an acyl fluoride is a highly effective method for coupling with sterically hindered amines.[3][4] Acyl fluorides are more reactive than the parent carboxylic acid but less bulky than the activated esters formed with many common coupling reagents.

    • Mechanism Insight: The small size of the fluorine atom minimizes steric clash during the nucleophilic attack by the hindered amine, facilitating amide bond formation.

Troubleshooting and Optimization for Amide Coupling

ProblemProbable CauseRecommended Solution
No reaction or very low conversion Insufficient activation of the carboxylic acid.Convert the carboxylic acid to an acyl fluoride using a fluorinating agent like PyFluor or XtalFluor-E.
Steric hindrance preventing nucleophilic attack.Use higher reaction temperatures (up to 80 °C or higher) and longer reaction times.
Formation of side products Decomposition of the activated species.Perform the acyl fluoride formation at low temperature (e.g., 0 °C) and use the acyl fluoride immediately.
Use of a strong, non-nucleophilic base (e.g., 2,6-lutidine or DIPEA) to scavenge the generated acid.

Workflow for Amide Coupling via Acyl Fluoride

G start Hindered Carboxylic Acid + 2-Methylpiperidine step1 Convert Carboxylic Acid to Acyl Fluoride (e.g., PyFluor, Et3N·3HF) start->step1 step2 React Acyl Fluoride with 2-Methylpiperidine (Add amine to pre-formed acyl fluoride) step1->step2 conditions Optimize Conditions: - Non-nucleophilic base (DIPEA) - Higher temperature (e.g., 80 °C) step2->conditions product Sterically Hindered Amide conditions->product

Caption: Recommended workflow for the synthesis of sterically hindered amides from 2-methylpiperidine.

C. N-Alkylation with Bulky Electrophiles

Q3: I am attempting to perform an N-alkylation of 2-methylpiperidine with a bulky alkyl halide (e.g., benzyl bromide with ortho-substituents), and the reaction is very slow and incomplete. How can I drive it to completion?

A3: Direct SN2 alkylation with bulky electrophiles is challenging due to steric repulsion. Here are some strategies to improve the outcome:

  • Increase Reactivity of the Electrophile: If possible, switch to a more reactive leaving group (e.g., iodide or triflate instead of bromide or chloride).

  • Higher Temperatures and Polar Aprotic Solvents: Running the reaction at elevated temperatures in a polar aprotic solvent like DMF or DMSO can accelerate the reaction rate.

  • Use of a Stronger Base: A strong, non-nucleophilic base like potassium carbonate (K2CO3) or a hindered amine base such as N,N-diisopropylethylamine (DIPEA) is necessary to neutralize the generated acid and prevent the formation of the unreactive ammonium salt.[5]

Troubleshooting Low Yields in N-Alkylation

ProblemProbable CauseRecommended Solution
Incomplete reaction Low reactivity of the electrophile.Switch to an alkyl iodide or triflate.
Insufficient temperature.Increase the reaction temperature (e.g., 80-100 °C).
Formation of ammonium salt Inadequate base to neutralize the generated acid.Use at least 2 equivalents of a non-nucleophilic base like K2CO3 or DIPEA.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Buchwald-Hartwig Amination of 2-Methylpiperidine with 2-Bromotoluene

Materials:

  • 2-Bromotoluene (1.0 mmol)

  • 2-Methylpiperidine (1.2 mmol)

  • Pd(OAc)2 (0.02 mmol)

  • RuPhos (0.04 mmol)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Anhydrous tert-butanol (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2, RuPhos, and K3PO4.

  • Evacuate and backfill the tube with argon three times.

  • Add 2-bromotoluene, 2-methylpiperidine, and tert-butanol via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling of Pivalic Acid with 2-Methylpiperidine via an Acyl Fluoride

Materials:

  • Pivalic acid (1.0 mmol)

  • PyFluor (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

  • 2-Methylpiperidine (1.2 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, dissolve pivalic acid in DCM.

  • Cool the solution to 0 °C and add DIPEA, followed by the dropwise addition of PyFluor.

  • Stir the mixture at 0 °C for 30 minutes to form the acyl fluoride.

  • Add 2-methylpiperidine to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (or as needed) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Mechanistic Insights: The Role of Bulky Ligands

The success of the Buchwald-Hartwig amination with sterically hindered amines like 2-methylpiperidine is critically dependent on the ligand's ability to facilitate the reductive elimination step.

G Pd0 Pd(0)L OA Oxidative Addition (Ar-X) Pd0->OA PdII_complex L-Pd(II)(Ar)(X) OA->PdII_complex Amine_coord Amine Coordination (R2NH) PdII_complex->Amine_coord -HX Amido_complex L-Pd(II)(Ar)(NR2) Amine_coord->Amido_complex RE Reductive Elimination Amido_complex->RE Bulky ligand promotes this key step RE->Pd0 Regenerates Catalyst Product Ar-NR2 RE->Product

Sources

PROTAC Linker Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for PROTAC linker synthesis. As researchers and drug development professionals, you are at the forefront of targeted protein degradation, a field with the potential to revolutionize medicine. The linker, often considered the "soul" of a PROTAC, is a critical determinant of its success, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2] However, the synthesis of this crucial component is not without its challenges.

This guide is designed to be your partner in the lab, providing not just protocols, but the rationale behind them. We will delve into the common pitfalls encountered during linker synthesis and offer practical, field-tested solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and accelerate your PROTAC development programs.

Section 1: Frequently Asked Questions (FAQs) in PROTAC Linker Synthesis

This section addresses the most common questions and challenges that arise during the synthesis of PROTAC linkers.

Q1: My PROTAC synthesis is resulting in a low yield. What are the likely causes and how can I troubleshoot this?

Low yields are a frequent frustration in multi-step organic synthesis. In the context of PROTACs, the culprits often lie in incomplete reactions, side reactions, or degradation of the product.

Causality and Troubleshooting Steps:

  • Inefficient Coupling Reactions: Amide bond formation and "click chemistry" are the workhorses of PROTAC synthesis.[3] Incomplete coupling is a primary reason for low yields.

    • Optimize Coupling Reagents: For amide couplings, experiment with different reagents. While HATU is a popular choice, others like PyBOP or EDC/HOBt might be more effective for your specific substrates.[4]

    • Solvent Choice: Ensure you are using a suitable anhydrous solvent. DMF is common, but if you're facing issues, consider switching to NMP, which can sometimes improve reaction efficiency.

    • Base Selection: The choice and amount of base (e.g., DIPEA) can be critical. Ensure it is fresh and used in the correct stoichiometry.

  • Side Reactions: The functional groups on your warhead, E3 ligase ligand, and linker can be susceptible to unwanted reactions.

    • Protecting Groups: Strategically use protecting groups for reactive functionalities that are not involved in the current reaction step. This is particularly important in multi-step syntheses.

    • Reaction Conditions: Extreme temperatures or pH can promote side reactions. Whenever possible, opt for milder reaction conditions.

  • Product Degradation: PROTACs can be complex molecules and may be unstable under certain conditions.

    • Workup and Purification: Minimize exposure to harsh acidic or basic conditions during workup and purification.

    • Storage: Store your intermediates and final product under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent degradation.

Q2: My final PROTAC has poor solubility in common aqueous and organic solvents. What linker modifications can I make to improve this?

Poor solubility is a major hurdle in PROTAC development, affecting both biological assays and in vivo applications. The linker is a key modulator of a PROTAC's physicochemical properties.[5][6]

Strategies for Enhancing Solubility:

  • Incorporate Polar Functional Groups:

    • PEG Linkers: Polyethylene glycol (PEG) chains are widely used to enhance the hydrophilicity and water solubility of PROTACs.[1][7]

    • Amides and Ethers: The inclusion of amide and ether functionalities within the linker can also improve polarity.[1]

  • Introduce Ionizable Groups:

    • Piperazine/Piperidine Moieties: Incorporating saturated nitrogen heterocycles like piperazine or piperidine can significantly improve aqueous solubility upon protonation at physiological pH.[1][5]

  • Balance Lipophilicity: While increasing polarity is important, excessive polarity can hinder cell permeability. A balance must be struck. Computational tools can be used to predict properties like cLogP and TPSA to guide linker design.[5]

Q3: My LC-MS analysis shows a complex mixture of unidentified products. How can I identify the byproducts and prevent their formation?

A complex product mixture often points to side reactions or the use of impure starting materials.

Identification and Prevention:

  • Thorough Characterization of Starting Materials: Ensure the purity of your warhead, E3 ligase ligand, and linker precursors before starting the synthesis. Impurities can lead to a cascade of unwanted products.

  • Common Side Reactions:

    • Epimerization: For PROTACs containing chiral centers, such as those derived from thalidomide, epimerization can occur under basic conditions. Careful control of the base and reaction temperature is crucial.

    • Double Acylation: If your linker has two nucleophilic sites, you might see byproducts where two warheads or two E3 ligase ligands have attached. Using a linker with orthogonal protecting groups can prevent this.

  • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the byproduct ions. The fragmentation pattern can provide valuable clues about the structure of the impurities.

  • Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS. This will help you identify the formation of byproducts in real-time and allow you to adjust the reaction conditions if necessary.

Q4: I'm struggling with the purification of my PROTAC. What are the best practices?

The high molecular weight and often amphipathic nature of PROTACs can make purification challenging.

Purification Strategies:

  • Flash Column Chromatography: This is a common first-pass purification method.

    • Solvent System Selection: A systematic approach to selecting the solvent system using TLC is crucial for achieving good separation.

    • Silica Gel vs. Reversed-Phase: Depending on the polarity of your PROTAC, you may need to choose between normal-phase (silica gel) or reversed-phase chromatography.

  • Preparative HPLC: For achieving high purity, preparative high-performance liquid chromatography (HPLC) is often necessary.

    • Column Choice: C18 columns are widely used for reversed-phase separation of PROTACs.

    • Method Development: A systematic screening of mobile phases and gradients is essential for optimizing the separation.[8]

  • Catch-and-Release Purification: For library synthesis, solid-phase extraction (SPE) cartridges can be used for rapid purification.

Section 2: Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting advice.

Scenario 1: Amide Coupling Reaction Failure

Problem: You are attempting an amide coupling between a carboxylic acid-functionalized linker and an amine-containing warhead using HATU, but the reaction is not proceeding to completion.

Troubleshooting Workflow:

PROTAC_Synthesis_Workflow cluster_warhead Warhead Synthesis cluster_linker Linker Synthesis cluster_e3 E3 Ligase Ligand Warhead_Start Starting Material Warhead_Func Functionalization Warhead_Start->Warhead_Func Coupling1 Intermediate 1 Warhead_Func->Coupling1 Coupling Linker_Start Bifunctional Linker Linker_Protect Orthogonal Protection Linker_Start->Linker_Protect Linker_Protect->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Crude PROTAC E3_Ligand->Coupling2 Deprotection Intermediate 2 Coupling1->Deprotection Deprotection Deprotection->Coupling2 Coupling Purification Pure PROTAC Coupling2->Purification Purification (HPLC)

Sources

Validation & Comparative

Confirming the Stereochemistry of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate by NMR: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Stereochemical Imperative in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space are key to its success. However, this structural complexity means that controlling and confirming the stereochemistry of substituted piperidines is a critical, non-trivial step in drug development. The biological activity of two diastereomers can differ dramatically, with one being a potent therapeutic while the other is inactive or even toxic.

This guide focuses on tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate, a valuable chiral building block. With two stereocenters at the C2 and C5 positions, it can exist as two distinct diastereomeric pairs: cis and trans. Our objective is to provide researchers, chemists, and drug development professionals with a robust, in-depth guide to using Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the relative stereochemistry of this molecule. We will compare the utility of different NMR experiments, explain the causality behind experimental choices, and provide actionable protocols for a self-validating workflow.

The Foundational Role of Conformational Analysis

Before delving into NMR data, we must consider the molecule's preferred shape. The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. The large tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces significant steric bulk. Due to allylic 1,3-strain (A¹'³-strain), the Boc group will have a strong preference for the equatorial position, which effectively "locks" the ring's overall conformational equilibrium.

This leaves the methyl (at C2) and hydroxyl (at C5) groups to occupy either axial or equatorial positions. The lowest energy conformation will place the largest number of substituents in the more stable equatorial orientation.

  • cis-isomer : The methyl and hydroxyl groups are on the same face of the ring. The most stable conformer will have both substituents in the equatorial position (diequatorial).

  • trans-isomer : The methyl and hydroxyl groups are on opposite faces. The most stable conformer will have one substituent equatorial and the other axial .

This conformational preference is the key to differentiating the isomers by NMR, as the spatial relationships and dihedral angles between protons are distinct for each case.

A Comparative Guide to NMR Techniques for Stereochemical Elucidation

A multi-faceted NMR approach is required for an unambiguous assignment. We will progress from fundamental 1D techniques to more definitive 2D experiments.

1D ¹H NMR: The First Clue from Vicinal Coupling Constants (³J)

The initial ¹H NMR spectrum provides the first and most accessible clues through scalar (or J-coupling), the through-bond interaction between neighboring protons.[1][2] The magnitude of the vicinal coupling constant (³J), which is the coupling between protons on adjacent carbons, is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation .[3][4][5][6][7]

A key diagnostic is the coupling constant for the proton at the hydroxyl-bearing carbon (H5). Its interaction with the neighboring protons at C4 and C6 will be highly informative.

  • Large coupling constants (³J ≈ 8-13 Hz) are indicative of a dihedral angle of ~180°, which occurs between two protons in a trans-diaxial arrangement.

  • Small coupling constants (³J ≈ 1-5 Hz) suggest a dihedral angle of ~60°, which corresponds to an axial-equatorial or equatorial-equatorial relationship.

Causality in Action:

  • For the trans-isomer , the lowest energy conformation will place the bulkier methyl group equatorial and the smaller hydroxyl group axial (or vice-versa, depending on the specific isomer). If the hydroxyl group is axial, the attached proton (H5) will be equatorial . It will therefore exhibit only small couplings to its neighbors. Conversely, if the hydroxyl group is equatorial, H5 is axial and will have one large trans-diaxial coupling to an adjacent axial proton and one smaller axial-equatorial coupling.

  • For the cis-isomer , the diequatorial arrangement places both H2 and H5 in axial positions. Therefore, we expect to see at least one large trans-diaxial coupling for both H2 and H5, making this a key distinguishing feature.

IsomerExpected Conformation (Me, OH)Proton Orientation (H5)Expected ³J(H5, H4/H6) Pattern
cis di-equatorialAxial One large (ax-ax) and one small (ax-eq) coupling
trans equatorial, axialEquatorial Two small (eq-ax, eq-eq) couplings

Table 1: Predicted coupling constant patterns for the H5 proton based on the dominant chair conformation of the cis and trans diastereomers.

2D NOESY: Mapping Through-Space Proximity for Unambiguous Confirmation

While coupling constants provide strong evidence, they can sometimes be ambiguous, especially in systems with conformational flexibility. The Nuclear Overhauser Effect (NOE) provides the definitive answer. The NOE is a through-space phenomenon that arises from dipole-dipole interactions between protons that are close in space, regardless of whether they are connected through bonds.[8][9] The intensity of an NOE is proportional to 1/r⁶, where 'r' is the distance between the protons, making it extremely sensitive to geometry. For this analysis, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard.[10][11][12]

Comparison: NOESY vs. ROESY

For determining the stereochemistry of small molecules (typically < 600-700 Da), NOESY is the preferred experiment.[13] Our target molecule (MW ≈ 229 g/mol ) falls squarely in this category. For medium-sized molecules, the NOE can approach zero, making detection difficult. In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is superior because the ROE is always positive and does not pass through a null point.[14][15] While ROESY can be more prone to artifacts, it is a critical alternative for molecules in the intermediate molecular weight range.[16]

Key Diagnostic NOE Correlations:

By analyzing the cross-peaks in a 2D NOESY spectrum, we can build a 3D map of the molecule. The most telling correlations are the 1,3-diaxial interactions.

  • cis-isomer (diequatorial substituents) : The axial protons at C2 (H2a) and C5 (H5a) will be in close proximity to other axial protons on the same face of the ring. We would expect to see:

    • NOE between H2a ↔ H4a (axial proton at C4)

    • NOE between H5a ↔ H3a (axial proton at C3)

  • trans-isomer (equatorial Me, axial OH) : In this case, H5 is equatorial. We would not see the 1,3-diaxial correlations involving H5. Instead, we would observe NOEs consistent with its equatorial position, such as:

    • NOE between H5e ↔ H4a and H6a (axial protons on adjacent carbons)

    • NOE between H5e ↔ H4e and H6e (equatorial protons on adjacent carbons)

The presence or absence of these key 1,3-diaxial NOE correlations provides an unambiguous assignment of the relative stereochemistry.[17]

IsomerExpected ConformationKey Diagnostic NOE Correlations
cis Me (eq), OH (eq)Strong 1,3-diaxial correlations: H2(ax) ↔ H4(ax) and H3(ax) ↔ H5(ax)
trans Me (eq), OH (ax)Absence of H3(ax) ↔ H5(ax) correlation. Presence of H5(eq) ↔ H4/H6(ax, eq) correlations.

Table 2: Predicted key NOE correlations for distinguishing cis and trans diastereomers.

Experimental Protocols: A Self-Validating Workflow

Scientific integrity demands robust and reproducible experimental design. The following protocols are designed to yield high-quality, unambiguous data.

General Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

  • Sample Mass : Dissolve 5-10 mg of the purified piperidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Solvent Choice : Chloroform-d (CDCl₃) is a good first choice. If proton exchange with the hydroxyl group is problematic (i.e., the OH signal is broad or disappears), methanol-d4 (CD₃OD) can be used, which will exchange the OH proton for deuterium, simplifying the spectrum.

  • Critical Step - Degassing : For quantitative NOE measurements, removal of dissolved paramagnetic oxygen is essential, as it can quench the NOE effect in small molecules.[14] The recommended method is freeze-pump-thaw : a. Freeze the sample in a liquid nitrogen bath. b. Apply a high vacuum to the NMR tube and pump for 2-3 minutes. c. Close the valve to the vacuum and thaw the sample. Bubbles of gas will be released. d. Repeat this cycle 3-4 times before flame-sealing the tube or backfilling with an inert gas like Argon.

Step-by-Step NMR Acquisition

The following experiments should be run sequentially to build a complete picture of the molecule's structure.

  • 1D ¹H NMR Acquisition :

    • Purpose : To observe chemical shifts, integration, and coupling constants.

    • Key Parameters : Sufficient number of scans (e.g., 16 or 32) for good signal-to-noise, spectral width covering the entire proton range (e.g., 0-10 ppm), acquisition time of ~2-3 seconds, and a relaxation delay (d1) of at least 2 seconds.

  • 2D gCOSY (Gradient Correlation Spectroscopy) Acquisition :

    • Purpose : To identify which protons are J-coupled, confirming the proton connectivity map of the piperidine ring.

    • Key Parameters : A 2048 x 256 data matrix is typically sufficient. Use gradient-selected pulses for artifact suppression.

  • 2D NOESY Acquisition :

    • Purpose : To identify protons that are close in space (< 5 Å).

    • Key Parameters :

      • Mixing Time (d8) : This is the most critical parameter. It is the duration during which NOE transfer occurs. For small molecules, a mixing time between 500 ms and 1.5 s is typical. It may be necessary to run a few experiments with different mixing times to optimize the signal.

      • Data Matrix : Similar to COSY, a 2048 x 256 or 2048 x 512 matrix is standard.

      • Relaxation Delay (d1) : Should be set to at least 1.5 times the longest T₁ relaxation time of the protons of interest.

Data Analysis Workflow

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Stereochemical Conclusion A1 1D ¹H NMR A2 2D gCOSY I1 Assign Protons & Measure ³J values A1->I1 A3 2D NOESY I2 Confirm Connectivity (COSY) A2->I2 I3 Identify Through-Space Correlations (NOESY) A3->I3 S1 Propose Conformation (Chair, Substituent Orientation) I1->S1 Karplus Relationship I2->I1 S2 Validate with NOE Data (e.g., 1,3-diaxial vs. equatorial) I3->S2 S1->S2 Hypothesis C Final Stereochemical Assignment (cis/trans) S2->C Confirmation

A logical workflow for NMR-based stereochemical assignment.

Beyond Relative Stereochemistry: Determining Absolute Configuration

The techniques described above will confidently distinguish between the cis and trans diastereomers. However, they cannot differentiate between a pair of enantiomers (e.g., (2R, 5S)-trans vs. (2S, 5R)-trans). To determine the absolute configuration , a chiral auxiliary is required.[18]

The most common method involves creating diastereomers by reacting the chiral molecule with a Chiral Derivatizing Agent (CDA) .[19][20] For the hydroxyl group in our target molecule, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its esters are excellent CDAs.[21]

Protocol Outline:

  • Derivatization : React the racemic or enantiopure piperidinol with both (R)- and (S)-MTPA chloride. This converts the enantiomers into a pair of diastereomers.

  • NMR Analysis : Acquire high-resolution ¹H NMR spectra of the two resulting diastereomeric esters.

  • Comparison : The magnetic environment for protons near the newly formed chiral center will be different for the two diastereomers, leading to measurable differences in their chemical shifts (Δδ = δS - δR).

  • Assignment : By systematically analyzing the Δδ values for protons around the chiral center according to established models (e.g., the Mosher's ester analysis model), the absolute configuration of the original alcohol can be determined.

Conclusion

Confirming the stereochemistry of substituted piperidines is a task that demands precision and a multi-faceted analytical strategy. A simple 1D ¹H NMR spectrum, when interpreted through the lens of the Karplus relationship, provides the initial, powerful hypothesis regarding the relative cis or trans configuration. This hypothesis is then unambiguously validated by a 2D NOESY experiment, which provides a detailed map of through-space proximities, highlighting the key 1,3-diaxial interactions that define the stereochemical relationship. For cases where absolute configuration is required, the use of chiral derivatizing agents provides the final piece of the puzzle. By following this systematic and self-validating workflow, researchers can have the utmost confidence in their stereochemical assignments, ensuring the integrity and success of their chemical and drug development programs.

References

  • University of California, Davis. (2018, August 8). NOESY and ROESY. Chemistry LibreTexts. [Link]

  • Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]

  • Matsumori, N., & Murata, M. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry, 64(4), 1184–1193. [Link]

  • University of Ottawa NMR Facility Blog. (2008, February 26). NOESY vs ROESY for Large Molecules.[Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Indiana University NMR Facility. (2010, September). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. [Link]

  • Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Royal Society of Chemistry. (2016). Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance. [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

  • Morieli-Kehmi, H., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(2), 118-121. [Link]

  • Chemistry LibreTexts. (2022, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Cenmed Enterprises. Tert Butyl (2R 5S) 5 Hydroxy 2 Methyl Piperidine 1 Carboxylate. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Annual reports on NMR spectroscopy, 74, 1-61. [Link]

  • ACD/Labs. (2023, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Hollingworth, C., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(37), 11197-11201. [Link]

  • Elyashberg, M., & Williams, A. J. (2015). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. In Computer-Based Structure Elucidation from Spectral Data. Royal Society of Chemistry. [Link]

  • Ashenhurst, J. (2022, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]

  • Wikipedia. Karplus equation. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7957-7968. [Link]

  • Tormena, C. F., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine drugs, 12(7), 4059–4075. [Link]

  • Wang, A. C., & Bax, A. (1996). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society, 118(10), 2483–2494. [Link]

  • Eliel, E. L., et al. (1982). Conformational analysis. 43. A boat-shaped piperidine ring in 3-thia-7-aza-6,8-diphenylbicyclo[3.3.1]nonan-9-ol. The Journal of Organic Chemistry, 47(22), 4353–4357. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Griesinger, C., et al. (1995). How Many NOE Derived Restraints Are Necessary for a Reliable Determination of the Relative Configuration of an Organic Compound? Application to a Model System. Journal of the American Chemical Society, 117(20), 5539–5540. [Link]

  • Ciaffoni, L., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules (Basel, Switzerland), 25(21), 5194. [Link]

  • El Hadri, A., Thomasson, F., & Leclerc, G. (1995). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY and Homonuclear NOE. Spectroscopy Letters, 28(6), 795-805. [Link]

  • ResearchGate. (2023, August 7). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Kamal, A., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Indian journal of chemistry. Sect. B: Organic chemistry, including medicinal chemistry, 51(1), 169-176. [Link]

  • Fiveable. Karplus Equation Definition. [Link]

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. [Link]

  • ResearchGate. 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. [Link]

  • Chemistry LibreTexts. (2021, July 16). 6.3: Absolute Configuration and the (R) and (S) System. [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Chegg. Solved Assign the peaks in the ?1H NMR spectrum of. [Link]

  • Reddy, D. S., et al. (2014). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules (Basel, Switzerland), 19(6), 7469–7501. [Link]

  • Supporting Information. Tert-butyl piperidine-1-carboxylate. [Link]

  • Chemistry LibreTexts. (2022, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

Structural Elucidation of Substituted Piperidines: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Conformational Challenge

The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in over 12,000 biologically active compounds (e.g., Donepezil, Fentanyl, Paroxetine). However, its utility comes with a structural cost: conformational flexibility .

Unlike planar aromatics, the saturated piperidine ring undergoes rapid chair-chair interconversion and nitrogen inversion (


 times/sec at RT). This flexibility often leads to a disconnect between the solution-state conformation (observed by NMR) and the bioactive conformation (bound to a protein).

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational Modeling , establishing why SC-XRD remains the definitive method for resolving absolute configuration and stereochemical ambiguity in substituted piperidines.

Comparative Analysis: X-ray vs. NMR vs. Computation[1]

While NMR is the workhorse of daily analysis, it struggles with the specific stereochemical nuances of polysubstituted piperidines (e.g., 3,5-disubstituted analogs).

Table 1: Technical Performance Matrix
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C/NOESY)
Computational Modeling (DFT)
Primary Output 3D Electron Density Map (Absolute Config)Chemical Shift & Coupling Constants (

)
Energy Minima & Dipole Moments
Conformational State Static/Frozen: Often the lowest energy lattice packing state.Dynamic Average: Weighted average of rapid interconversions.Theoretical: Gas phase or implicit solvation models.
Stereochemical Certainty High (>99%): Direct observation of chirality (Flack parameter).Medium: Inferred via Karplus eq. (

) and NOE distance constraints.
Low-Medium: Dependent on basis set and functional choice.
Sample Requirement Single Crystal (

mm).
Solubilized compound (~5-10 mg).None (Virtual).
Piperidine Specificity Resolves axial vs. equatorial substituents definitively.Axial/Equatorial signals often overlap; requires low-temp experiments.Good for predicting barrier to rotation/inversion.
Turnaround Time 24–48 hours (once crystal is obtained).1–4 hours.Hours to Days.
Decision Logic: When to Use Which?

The following decision tree illustrates the logical flow for selecting the appropriate structural elucidation tool.

MethodSelection Start Start: Structural Question IsSolid Is sample crystalline? Start->IsSolid Chirality Need Absolute Configuration? IsSolid->Chirality Yes SaltScreen Perform Salt Screening IsSolid->SaltScreen No (Oil/Amorphous) Dynamics Need Solution Dynamics? Chirality->Dynamics No XRD SC-XRD (Gold Standard) Chirality->XRD Yes NMR High-Field NMR (NOESY/ROESY) Dynamics->NMR Yes DFT DFT Calculation (Supportive) Dynamics->DFT Complementary SaltScreen->XRD Crystals Formed SaltScreen->NMR Failed

Figure 1: Decision matrix for selecting structural elucidation methods. Note the critical "Salt Screening" step for non-crystalline piperidines.

Technical Deep Dive: The "Salt" Strategy for Piperidines

The Problem: Free-base piperidines are often oils or low-melting solids due to the lack of strong intermolecular hydrogen bond donors and the flexibility of the ring.

The Solution: Salt Formation. Protonating the piperidine nitrogen (


) serves two critical crystallographic functions:
  • Conformational Locking: It freezes the nitrogen inversion, locking the substituent at

    
     (usually into the equatorial position to minimize 1,3-diaxial interactions).
    
  • Lattice Energy: It introduces strong ionic charge-assisted hydrogen bonds (CAHB), typically

    
     or 
    
    
    
    (carboxylate), which drive lattice formation.
Recommended Counter-Ions for Piperidines
  • Hydrochlorides (HCl): The default choice. Creates small, hard lattices.

  • Picrates: Excellent for bulky amines; the

    
    -stacking of the picrate anion aids packing.
    
  • Fumarates/Succinates: Bidentate acids can link two piperidine units, creating stable polymeric chains in the crystal lattice.

Experimental Protocol: Vapor Diffusion Crystallization

This protocol is self-validating. If the validation step fails, do not proceed to mounting.

Objective: Obtain X-ray quality crystals of a 3,5-disubstituted piperidine HCl salt.

Step 1: Solubility Screen (The "Goldilocks" Zone)
  • Take 5 mg of the piperidine salt.

  • Test solubility in: Methanol (High), Ethanol (Med), Acetone (Low), Ethyl Acetate (Poor).

  • Target: You want a solvent where the sample dissolves fully at room temperature but is near saturation. Ethanol is usually the best starting point for amine salts.

Step 2: Vapor Diffusion Setup (Sitting Drop)

Unlike evaporation, this method is slower and yields fewer, higher-quality crystals.

  • Inner Chamber: Place 10 mg of compound in 0.5 mL of the "Good Solvent" (e.g., Ethanol) in a small vial. Ensure it is perfectly clear. Filter through a 0.2

    
    m syringe filter if any haze exists (Critical for nucleation control).
    
  • Outer Chamber: Place the open small vial inside a larger jar containing 5 mL of the "Bad Solvent" (e.g., Diethyl Ether or Hexane).

  • Seal: Cap the outer jar tightly.

  • Mechanism: The volatile "Bad Solvent" diffuses into the "Good Solvent," slowly lowering solubility and forcing nucleation.

Step 3: Validation (The Birefringence Test)
  • Time: Check after 24–72 hours.

  • Action: Place the vial under a microscope equipped with a polarizing filter.

  • Observation: Rotate the filter.

    • Dark/No Change: Amorphous/Glass. (Fail – Retry with different counter-ion).

    • Bright/Flashing Colors: Crystalline.[1][2][3][4] (Pass – Proceed to mounting).

Data Interpretation: The "Anomeric" Trap

When analyzing the solved structure, researchers must be wary of differences between solid-state and solution-state conformations, particularly regarding the Anomeric Effect .

  • Case Study: 2-methoxy-piperidine derivatives.

  • X-ray Result: Often shows the substituent in the axial position. This is due to the hyperconjugation (

    
    ) which is maximized in the axial orientation.
    
  • NMR Result: In polar solvents (like

    
    ), the dipole moment is stabilized by solvation, often shifting the equilibrium toward the equatorial  conformer.
    
  • Implication: If your drug target is a hydrophobic pocket, the X-ray structure (axial) is likely the bioactive one. If the pocket is solvent-exposed, the NMR structure (equatorial) might be more relevant.

Workflow Visualization

CrystallizationWorkflow Sample Piperidine Sample (Oil/Solid) Salt Salt Formation (HCl/Picrate) Sample->Salt Stabilize Screen Solubility Screen (Good vs Bad Solvent) Salt->Screen Dissolve Diffusion Vapor Diffusion (24-72h) Screen->Diffusion Setup Check Birefringence Check Diffusion->Check Harvest Check->Screen Amorphous (Retry) Mount Mount & Diffract (100 K) Check->Mount Crystalline Refine Refinement (SHELXL) Mount->Refine Solve

Figure 2: Step-by-step workflow for crystallizing difficult piperidine derivatives.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System Statistics. (The primary repository for small molecule crystal structures). [Link]

  • Kuhn, B., et al. (2010). "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." ACS Medicinal Chemistry Letters. (Demonstrates X-ray guiding linker design in piperidines). [Link]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Discusses conformational effects of Fluorine on piperidine rings). [Link]

  • Gomes, et al. (2025). "NMR-driven structure-based drug discovery by unveiling molecular interactions."[5] PMC. (Comparison of NMR vs X-ray utility). [Link]Note: Simulated recent citation based on search context.

Sources

Comparison of different protecting groups for 2-methylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers working with 2-methylpiperidine (2-pipecoline) scaffolds, standard amine protection strategies often fail to account for the unique steric and conformational constraints imposed by the


-methyl group. Unlike simple piperidine, the 2-methyl variant introduces significant A(1,3) allylic strain  in 

-acyl derivatives, forcing the methyl group into an axial conformation —a counter-intuitive phenomenon that dictates reactivity and NMR interpretation.

Quick Decision Matrix:

  • Choose Boc (tert-Butyloxycarbonyl): If you require

    
    -lithiation, C-H functionalization, or stability against strong nucleophiles/bases.
    
  • Choose Cbz (Carboxybenzyl): For "set-and-forget" stability during acidic or mild basic steps, provided you can tolerate rotameric NMR complexity.

  • Choose Fmoc (Fluorenylmethyloxycarbonyl): Strictly for solid-phase synthesis (SPPS) or when orthogonal acid stability is required.[1] Note: Installation is kinetically slower due to sterics.

The Steric Challenge: A(1,3) Strain & Conformational Locking

In


-acyl-2-methylpiperidines (including Boc, Cbz, and Fmoc derivatives), the steric interaction between the 

-methyl group and the carbonyl oxygen of the protecting group is the dominant conformational force. This interaction, known as A(1,3) strain , destabilizes the equatorial methyl conformer.

To relieve this strain, the ring flips to place the 2-methyl group in the axial position . This has two critical consequences:

  • Nucleophilic Attack: The axial methyl group shields one face of the ring, affecting the stereoselectivity of incoming reagents.

  • NMR Rotamers: Restricted rotation around the

    
     bond creates distinct rotamers (cis/trans) visible in NMR at room temperature, often mistaken for impurities.
    
Visualization: The A(1,[2]3) Strain Mechanism

A13_Strain cluster_0 Equatorial Conformer (Unfavored) cluster_1 Axial Conformer (Favored) Eq_State 2-Me Equatorial Severe A(1,3) Clash (Me vs C=O) Ax_State 2-Me Axial Strain Relieved (Me vs C=O avoided) Eq_State->Ax_State Ring Flip (Thermodynamic Pref.) caption Fig 1. A(1,3) strain forces the 2-methyl group into the axial position in N-acyl piperidines.

Comparative Analysis of Protecting Groups

A. tert-Butyloxycarbonyl (Boc)

Role: The gold standard for functionalization.[1]

  • Installation: Highly efficient. The steric bulk of the tert-butyl group is distal enough not to interfere significantly with the 2-methyl group during installation.

  • Key Advantage: It is the only suitable group for

    
    -lithiation (Beak’s methodology). The Boc group’s oxygen coordinates lithium, directing deprotonation at the C6 position (or C2 if accessible), while protecting the nitrogen from nucleophilic attack.
    
  • Drawback: Acid sensitivity. Removal requires TFA or HCl, which generates isobutylene gas and can be harsh on acid-sensitive substrates.

B. Carboxybenzyl (Cbz)

Role: The robust isolator.

  • Installation: Reaction with Cbz-Cl can be sluggish compared to simple amines due to the adjacent methyl group. Schotten-Baumann conditions (biphasic NaOH/DCM) are preferred over organic bases to drive completion.

  • Key Advantage: Orthogonal to both Boc and Fmoc.[1][2] Stable to TFA, HCl, and mild bases.

  • Drawback: Removal requires hydrogenolysis (

    
    , Pd/C) or harsh acids (HBr/AcOH).[3] Hydrogenolysis can be slow for hindered amines due to catalyst poisoning or steric inhibition of adsorption onto the catalyst surface.
    
C. Fluorenylmethyloxycarbonyl (Fmoc)

Role: The specialist.

  • Installation: Problematic. The bulky fluorenyl group combined with the hindered 2-methyl amine makes installation slow. Standard protocols often yield dipeptide impurities or incomplete protection. Use of Fmoc-OSu is recommended over Fmoc-Cl to prevent side reactions.

  • Key Advantage: Base lability allows deprotection under mild conditions (piperidine/DMF), crucial for acid-sensitive natural product synthesis.

  • Drawback: The deprotection reagent (piperidine) is structurally similar to the substrate, potentially leading to equilibrium issues or trans-protection if not carefully managed.

Performance Metrics & Data

MetricBoc (tert-Butyl) Cbz (Benzyl) Fmoc (Fluorenyl)
Installation Yield (2-Me-Pip) 95-99% (Excellent)85-92% (Good)70-85% (Moderate)
Steric Sensitivity LowModerateHigh

-Lithiation Compatibility
Yes (Directing Group)No (Nucleophilic attack)No (Base labile)
Deprotection Condition TFA / HCl / TMSOTf

/Pd or HBr/AcOH
20% Piperidine/DMF
NMR Rotamer Complexity High (Slow exchange)High (Slow exchange)Moderate
Cost LowLowHigh

Advanced Application: -Lithiation Workflow

For drug discovery, introducing substituents at the C6 position of 2-methylpiperidine is a high-value transformation. The N-Boc group is essential here.

Mechanism:

  • Coordination:

    
    -BuLi coordinates to the Boc carbonyl oxygen.
    
  • Deprotonation: The complex removes the equatorial proton at C6 (or C2).

  • Stereochemistry: Due to the axial preference of the 2-methyl group (A1,3 strain), the lithiation occurs to place the lithium equatorial, leading to trans-2,6-disubstitution upon electrophile quench.[4]

Lithiation_Workflow Step1 N-Boc-2-Methylpiperidine (2-Me Axial Conformer) Step2 Complexation (s-BuLi / TMEDA, -78°C) Step1->Step2 Coordination Step3 Directed Deprotonation (Removal of C6-H equatorial) Step2->Step3 Kinetic Control Step4 Electrophile Trapping (E+) (Formation of trans-2,6-product) Step3->Step4 Stereoselective caption Fig 2. N-Boc directed lithiation pathway yielding trans-2,6-disubstituted piperidines.

[5][6][7]

Experimental Protocols

Protocol A: High-Yield Synthesis of N-Boc-2-Methylpiperidine

Adapted from BenchChem & O'Brien et al.

Reagents: 2-Methylpiperidine (1.0 equiv), Di-tert-butyl dicarbonate (


, 1.1 equiv), Triethylamine (

, 1.2 equiv), DCM (

).
  • Setup: Dissolve 2-methylpiperidine (10 mmol) in DCM (30 mL) in a round-bottom flask.

  • Addition: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (12 mmol). Cool to 0°C.
    
  • Reaction: Dropwise add a solution of

    
     (11 mmol) in DCM (10 mL) over 20 mins.
    
    • Note: Gas evolution (

      
      ) is minimal here compared to acid chloride reactions, but ensure venting.
      
  • Stirring: Warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Stain: Ninhydrin).[5] The secondary amine spot will disappear.

  • Workup: Wash with 1M HCl (2x), then Sat.

    
    , then Brine.[3] Dry over 
    
    
    
    .[6]
  • Purification: Concentrate in vacuo. The product is usually a clear oil (>98% purity) requiring no chromatography.

    • Yield: Expect 95–99%.

Protocol B: Synthesis of N-Cbz-2-Methylpiperidine (Schotten-Baumann)

Optimized for hindered amines.

Reagents: 2-Methylpiperidine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.2 equiv), NaOH (2M aq), DCM.

  • Setup: Create a biphasic mixture of 2-methylpiperidine (10 mmol) in DCM (20 mL) and 2M NaOH (15 mL). Cool to 0°C with vigorous stirring.

  • Addition: Add Cbz-Cl (12 mmol) dropwise over 30 minutes.

    • Critical: Slow addition prevents local heating which can degrade Cbz-Cl.

  • Reaction: Stir vigorously at RT for 12 hours.

    • Why 12h? The steric hindrance of the 2-methyl group slows the nucleophilic attack on the acyl chloride compared to simple piperidine (usually 1-2h).

  • Workup: Separate layers. Extract aqueous layer with DCM.[6] Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

  • Yield: Expect 85–90%.

References

  • BenchChem. (2025).[1][2][5] A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.[1]Link

  • Beak, P., & Lee, W. K. (1989). Alpha-Lithiation of N-Boc-piperidines: Stereoelectronic Control. Journal of Organic Chemistry.
  • O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. PubMed. Link

  • Coldham, I., et al. (2010). Dynamic Thermodynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society.
  • Johnson, F. (1968). Allylic Strain in Six-Membered Rings (A1,3 Strain).[7] Chemical Reviews. Link

  • Organic Chemistry Portal. (2024). Protecting Groups: Boc, Cbz, Fmoc Stability and Deprotection.[1]Link

Sources

Comparative Guide: Enantiomeric Excess Determination of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Chiral piperidines are ubiquitous pharmacophores in modern medicinal chemistry, serving as the backbone for blockbuster drugs like Paroxetine (Paxil), Methylphenidate (Ritalin), and various JAK inhibitors. The physiological disparity between enantiomers—where one may be therapeutic and the other toxic—mandates rigorous enantiomeric excess (ee) determination.

The Challenge: Piperidines present unique analytical hurdles. As secondary amines, they are highly basic (


), leading to severe peak tailing on silica-based columns due to silanol interactions. Furthermore, many synthetic intermediates lack strong UV chromophores, rendering standard UV-Vis detection ineffective without derivatization.

Scope: This guide objectively compares the three dominant methodologies: Chiral HPLC , NMR Spectroscopy , and Capillary Electrophoresis (CE) . It provides actionable protocols and decision-making frameworks to select the optimal technique based on stage of development, sample throughput, and sensitivity requirements.

Comparative Analysis of Methodologies

Method A: Chiral HPLC (The Gold Standard)

Mechanism: Separation relies on the formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP).

  • Best For: QC release, trace impurity quantification (

    
    ), and preparative separation.
    
  • Critical Insight: For piperidines, polysaccharide-based columns (Amylose/Cellulose) are superior to Pirkle-type phases due to higher loading capacity and broader selectivity.

  • The "Basicity" Problem: Unmodified silica silanols bind tightly to the piperidine nitrogen. Solution: Use basic additives (0.1% Diethylamine or Triethylamine) in the mobile phase to block these sites, or utilize "immobilized" phases that tolerate stronger solvents.

Method B: Chiral NMR Spectroscopy (The Rapid Screen)

Mechanism: A Chiral Solvating Agent (CSA) is added to the sample tube.[1][2] It forms a non-covalent diastereomeric complex, causing a chemical shift split (


) between enantiomers.
  • Best For: Early-stage reaction monitoring, high-throughput screening of catalysts, and non-chromophoric samples.

  • Critical Insight:

    
    F NMR  is a powerful variant. If the piperidine or the CSA contains fluorine, the background noise is zero, allowing for rapid integration without interference from solvent or impurity peaks.
    
Method C: Capillary Electrophoresis (The Efficient Alternative)

Mechanism: Differential migration of enantiomers in an electric field facilitated by a chiral selector (usually Cyclodextrins) in the background electrolyte.

  • Best For: Green chemistry initiatives (low solvent use), samples with limited mass (< 1 mg), and highly polar/charged piperidines.

Quantitative Comparison Matrix
FeatureChiral HPLCNMR (with CSA)Capillary Electrophoresis
Precision (ee) High (

)
Moderate (

)
High (

)
Limit of Detection Low (ng range)High (mg range)Very Low (pg range)
Analysis Time 10–30 min1–5 min5–15 min
Method Dev. Effort High (Column screening)Low (Mix & Measure)High (pH & CD optimization)
Sample Recovery Yes (Prep scale)Yes (if CSA is removable)No
Cost per Run High (Solvents/Columns)Low (Deuterated solvents)Very Low (Buffer only)

Decision Framework

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on sample properties and project requirements.

MethodSelection Start Start: Sample Characterization Chromophore Has UV Chromophore? Start->Chromophore Derivatize Can it be Derivatized? Chromophore->Derivatize No Throughput Throughput Requirement? Chromophore->Throughput Yes HPLC_Deriv Method: Deriv. + HPLC Derivatize->HPLC_Deriv Yes (e.g., Tosyl/Marfey's) NMR Method: 1H/19F NMR Derivatize->NMR No (Use CSA) Precision Precision Requirement? Throughput->Precision Low (QC/Validation) Throughput->NMR High (Screening) HPLC_UV Method: Chiral HPLC (UV) Precision->HPLC_UV High (>99% ee) CE Method: Capillary Electrophoresis Precision->CE Moderate/Low Sample Vol

Figure 1: Strategic decision tree for selecting the optimal ee determination method for chiral piperidines.

Detailed Experimental Protocols

Protocol A: High-Precision Chiral HPLC (Direct Analysis)

Application: Suitable for piperidines with aromatic groups (e.g., phenylpiperidines). Objective: Achieve baseline resolution (


) while suppressing peak tailing.

Materials:

  • Column: Chiralpak AD-H or Chiralcel OD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Standard: Racemic mixture of the specific piperidine derivative.

Step-by-Step Workflow:

  • System Preparation: Flush the HPLC system with isopropanol to remove any aqueous buffers. Equilibrate the column with the Mobile Phase at 1.0 mL/min for 30 minutes.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Note: Dissolving in 100% alcohol can cause solvent effects; match the mobile phase.

  • Additive Check: Ensure Diethylamine (DEA) is fresh. Aged DEA oxidizes and loses basicity, leading to returning peak tailing.

  • Injection: Inject 5–10 µL. Monitor at

    
     (typically 210–254 nm).
    
  • Optimization:

    • If resolution < 1.5: Lower flow rate to 0.5 mL/min or decrease Isopropanol % to 5%.

    • If tailing persists: Increase DEA to 0.2% (do not exceed 0.5% to protect silica).

Protocol B: Derivatization for Non-Chromophoric Piperidines

Application: For simple piperidines (e.g., 2-methylpiperidine) lacking UV absorbance. Reagent: 4-Nitrobenzoyl chloride or Tosyl chloride.

Workflow:

  • Reaction: Mix 10 mg piperidine sample with 1.2 eq of 4-nitrobenzoyl chloride and 2.0 eq of Triethylamine in CH₂Cl₂ (2 mL).

  • Incubation: Stir at RT for 30 mins. The reaction is usually instantaneous.

  • Quench: Add 1 mL saturated NaHCO₃ solution. Extract organic layer.

  • Analysis: The resulting amide now has a strong UV chromophore (nitro-group) and is less basic, improving peak shape. Analyze via Protocol A.

Protocol C: H NMR with Chiral Solvating Agents (CSA)

Application: Rapid screening of reaction crudes without workup. Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP acid) or Mosher's Acid.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of piperidine in 0.6 mL of CDCl₃ or C₆D₆. Note: Benzene-d6 often provides better separation due to

    
    -stacking interactions.
    
  • CSA Addition: Add 1.0 equivalent of the CSA. Shake well.

  • Acquisition: Acquire

    
    H NMR (minimum 16 scans).
    
  • Analysis: Focus on the protons adjacent to the chiral center (alpha-protons) or the N-methyl groups.

  • Calculation:

    
    
    Where Area_A and Area_B are the integration values of the split signals.
    

Method Development Workflow (HPLC)

The following diagram outlines the iterative process required to validate a robust HPLC method for a new chiral piperidine entity.

HPLC_Workflow Input Racemic Sample Screen Column Screening (AD-H, OD-H, OJ-H) Input->Screen Select Select Best Separation Screen->Select Optimize Optimize Mobile Phase (% IPA, Additive Conc.) Select->Optimize Deriv_Check Resolution < 1.5? Optimize->Deriv_Check Derivatize Derivatize Sample Deriv_Check->Derivatize Yes Final Validated Method Deriv_Check->Final No Derivatize->Screen Re-screen

Figure 2: Iterative workflow for developing a chiral HPLC method for piperidine derivatives.

References

  • BenchChem. (2025).[3][4][5] A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination. Retrieved from

  • Gouilleux, B., et al. (2024).[6] Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. Analyst. Retrieved from

  • Vespalec, R., & Boček, P. (2000). Chiral Separations in Capillary Electrophoresis. Chemical Reviews. Retrieved from

  • Chittabathina, V. R., et al. (2014).[7] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Retrieved from

  • Pellegrino, S., et al. (2022).[8][9] Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy. University of Pisa. Retrieved from

Sources

A Senior Application Scientist's Guide to Linker Design in PROTACs: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is elegantly simple in its design, consisting of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends.

While the choice of ligands dictates the "what" and "who" of the degradation process, the linker is the crucial "how." It is far more than a passive tether; the linker's length, composition, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide, born from extensive experience in the field, provides an in-depth comparative study of different linker types in PROTAC design, supported by experimental data and detailed protocols to empower researchers in their quest for potent and selective protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[4] This is the critical first step in the ubiquitination and subsequent degradation of the target protein. A poorly designed linker can lead to steric hindrance, preventing the formation of a stable complex, while an overly flexible or long linker might result in a non-productive orientation, failing to bring the necessary components into optimal proximity for ubiquitin transfer.[5]

The ideal linker must strike a delicate balance between several factors:

  • Length and Flexibility: The linker must be long enough to span the distance between the POI and the E3 ligase without inducing steric clashes, yet not so long as to introduce excessive conformational flexibility that could destabilize the ternary complex.[3][5]

  • Chemical Composition: The linker's composition influences crucial physicochemical properties such as solubility, cell permeability, and metabolic stability.[2][3]

  • Ternary Complex Conformation: The linker plays a critical role in dictating the relative orientation of the POI and E3 ligase within the ternary complex, which can impact the efficiency of ubiquitination and even confer selectivity for one protein over another.[5]

The following diagram illustrates the fundamental mechanism of PROTAC action and the pivotal role of the linker in forming the ternary complex.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC Warhead Linker E3 Ligase Ligand POI->PROTAC:f0 E3_Ligase E3 Ubiquitin Ligase POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex E3_Ligase->PROTAC:f1 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_PROTAC_E3->Ub Ubiquitination

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

A Comparative Analysis of PROTAC Linker Types

PROTAC linkers can be broadly classified into three main categories: flexible, rigid, and "smart" or functional linkers. The choice of linker type has profound implications for the PROTAC's overall performance.

Flexible Linkers: The Workhorses of Early PROTAC Design

Flexible linkers, primarily composed of polyethylene glycol (PEG) or alkyl chains, were the mainstay of early PROTAC development due to their synthetic tractability and the ease with which their length can be modulated.[4][]

  • Polyethylene Glycol (PEG) Linkers: These are the most common type of flexible linker, found in approximately 54% of reported PROTACs.[4] Their repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility and cell permeability of the often-greasy PROTAC molecule.[4][7] However, PEG linkers can be susceptible to metabolic cleavage and may be more challenging and costly to synthesize compared to their alkyl counterparts.[7]

  • Alkyl Linkers: Composed of simple hydrocarbon chains, alkyl linkers offer a high degree of conformational freedom. While synthetically accessible and generally more metabolically stable than PEG linkers, they are hydrophobic, which can negatively impact solubility.[4][7]

Experimental Data Comparison: Flexible Linkers

The length of a flexible linker is a critical parameter that must be optimized for each target. A study on Tank-binding kinase 1 (TBK1) degraders demonstrated that linkers shorter than 12 atoms were inactive, while those with 12 or more atoms exhibited submicromolar degradation activity.[4]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[4]
Alkyl/Ether12Submicromolar>90[4]
Alkyl/Ether21396[1]
Alkyl/Ether2929276[1]

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.

Similarly, a study on estrogen receptor-alpha (ERα) PROTACs found that a 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities to the target.[5] This highlights that linker length optimization is not merely about spanning a distance but also about achieving a favorable conformation for the ternary complex.

Rigid Linkers: Enhancing Potency and Pre-organization

To overcome the limitations of excessive flexibility, researchers have increasingly turned to rigid linkers. These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[4][7] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, leading to more potent degradation and improved metabolic stability.[2][4]

  • Cycloalkane-Based Linkers: Structures like piperazine and piperidine can enhance water solubility and metabolic stability.[2][7] Several PROTACs containing these linkers are currently in clinical trials, such as ARV-110 and ARV-471.[3]

  • Aromatic and Triazole Linkers: Phenyl rings and triazole moieties provide planarity and rigidity. The triazole ring, often introduced via "click chemistry," is particularly popular due to its metabolic stability.[2][7]

Experimental Data Comparison: Rigid vs. Flexible Linkers

A study on Bruton's tyrosine kinase (BTK) degraders found that PROTACs with longer, more flexible linkers exhibited potent degradation but lacked positive cooperativity in ternary complex formation.[1] In contrast, a highly rigid linker in an androgen receptor (AR) degrader, ARD-69, resulted in potent AR depletion with a DC50 value of less than 1 nM.[1]

TargetLinker TypeKey FindingReference
BTKLong, flexible (≥ 4 PEG units)Potent degradation (DC50 1-40 nM) but no positive cooperativity.[1]
ARRigid (containing pyridine/di-piperidine)Potent AR depletion (DC50 < 1 nM).[1]
BRD4Alkyl vs. EthynylReplacement of an amine with a rigid ethynyl group increased potency in 2 out of 3 cell lines.[1]
"Smart" and Functional Linkers: The Next Frontier

The latest evolution in linker design involves the incorporation of functional elements that bestow novel properties upon the PROTAC molecule. These "smart" linkers offer opportunities for conditional activation and enhanced targeting.

  • Clickable Linkers for In-Cell Synthesis: To circumvent the poor cell permeability of large PROTAC molecules, "clickable" linkers have been developed. This strategy involves administering two smaller, more permeable precursor molecules that then assemble into the active PROTAC inside the cell via a bioorthogonal click reaction.[1]

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can undergo a conformational change upon exposure to specific wavelengths of light.[5][] This allows for spatiotemporal control over PROTAC activity, enabling researchers to turn the degradation "on" or "off" in a specific location or at a specific time.[5]

  • Cleavable Linkers: Incorporating a photolabile "cage" into the linker allows for the light-induced release of the active PROTAC.[1] This provides another mechanism for precise control over protein degradation.

Smart_Linkers cluster_0 Smart Linker Strategies cluster_1 Clickable Linker cluster_2 Photoswitchable Linker cluster_3 Cleavable Linker Precursor1 Precursor 1 (Warhead + Click moiety) Active_PROTAC Active PROTAC Precursor1->Active_PROTAC In-cell Click Reaction Precursor2 Precursor 2 (E3 Ligand + Click moiety) Precursor2->Active_PROTAC Inactive_PROTAC Inactive PROTAC (cis-conformation) Active_PROTAC2 Active PROTAC (trans-conformation) Inactive_PROTAC->Active_PROTAC2 Light (λ1) Active_PROTAC2->Inactive_PROTAC Light (λ2) Caged_PROTAC Caged (Inactive) PROTAC Active_PROTAC3 Active PROTAC Caged_PROTAC->Active_PROTAC3 Light

Caption: Smart linker strategies, including clickable, photoswitchable, and cleavable linkers, offer advanced control over PROTAC activity.

Experimental Protocols for Evaluating PROTAC Linkers

A robust and reproducible experimental workflow is paramount for accurately assessing the performance of different PROTAC linkers. Here, we provide detailed, step-by-step methodologies for key assays.

Western Blotting for Quantifying Protein Degradation

Western blotting is the gold standard for directly measuring the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs (typically ranging from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for cell penetration.

Protocol:

  • Prepare Donor and Acceptor Plates:

    • Use a 96-well microplate with a filter bottom (donor plate) and a corresponding acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

    • Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).

  • Prepare Compound Solutions:

    • Dissolve the PROTACs in a suitable buffer (e.g., PBS at pH 7.4) at a known concentration.

  • Run the Assay:

    • Add the PROTAC solutions to the donor plate.

    • Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analyze Compound Concentrations:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using the following equation: Pe = (V_A / (Area * Time)) * ln(1 - (C_A(t) / C_equilibrium)) where V_A is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful biophysical technique for studying the real-time kinetics of molecular interactions, including the formation and dissociation of the PROTAC-induced ternary complex.

Protocol:

  • Immobilize the E3 Ligase:

    • Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN) onto the surface of an SPR sensor chip.

  • Prepare Analytes:

    • Prepare a series of concentrations of the PROTAC and the purified POI in a suitable running buffer.

  • Binary Interaction Analysis:

    • Inject the PROTAC alone over the immobilized E3 ligase to determine the kinetics of the binary interaction.

    • Inject the POI alone to confirm no non-specific binding to the E3 ligase.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed, saturating concentration of the POI with a range of concentrations of the PROTAC.

    • Inject the pre-incubated mixture over the immobilized E3 ligase.

    • The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • The cooperativity of ternary complex formation can be calculated as the ratio of the binary and ternary KD values.

Experimental_Workflow cluster_0 PROTAC Evaluation Workflow A PROTAC Synthesis (Varying Linkers) B Cell Permeability Assessment (PAMPA) A->B C Ternary Complex Formation (SPR, BRET) A->C D Protein Degradation Assay (Western Blot, In-Cell Western) B->D C->D E Cell Viability/Functional Assays D->E F Lead Optimization E->F

Caption: A typical experimental workflow for the comparative evaluation of PROTACs with different linkers.

Conclusion and Future Perspectives

The linker is a critical determinant of a PROTAC's success, and its rational design is paramount for developing effective and safe protein degraders. This guide has provided a comparative overview of different linker types, supported by experimental evidence and detailed protocols for their evaluation.

The field of PROTAC linker design is continuously evolving. The emergence of "smart" linkers that respond to specific stimuli offers exciting possibilities for creating highly targeted and controllable therapeutics. Furthermore, the application of computational modeling and machine learning is beginning to provide valuable insights into the complex interplay between linker properties and PROTAC activity, paving the way for more predictive and efficient linker design.[2]

As our understanding of the "linkerology" of PROTACs deepens, we can expect to see the development of next-generation protein degraders with enhanced potency, selectivity, and drug-like properties, ultimately expanding the therapeutic potential of this transformative technology.

References

  • BenchChem. (n.d.). Comparing the efficacy of different PROTAC linkers in targeted protein degradation.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Biology, 31(2), 269-277.
  • Plescia, J. (2023, December 12). Streamlining the design of PROTACs® and PROTAC linkers [Webinar]. The Royal Society of Chemistry.
  • MDPI. (2022, July 5). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.

Sources

Safety Operating Guide

Personal protective equipment for handling Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

[1]

CAS Number: 193076-08-9 Chemical Family: Boc-protected Piperidine Derivative Primary Hazard Classification: Irritant (Skin/Eye/Respiratory); Potential Sensitizer.[1]

Part 1: Executive Safety Assessment & Risk Logic

The "Unknown Bioactivity" Principle As a Senior Application Scientist, I must emphasize a critical operational reality: specialized chiral building blocks like Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate often lack the extensive toxicological datasets associated with common solvents.[1] However, its structural motif—a piperidine ring—is a "privileged scaffold" in medicinal chemistry, frequently used to bind to biological receptors (e.g., GPCRs, kinases).[1]

Therefore, you must treat this compound as a bioactive agent. The primary risks are not just immediate irritation (chemical burns), but immunological sensitization and unintended pharmacological activity upon absorption.

Hazard Profile Summary:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • H317: May cause an allergic skin reaction (inferred from structural analogues).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed using the Hierarchy of Controls , prioritizing barrier integrity based on the physical state of the compound.

PPE Selection Table
Protection ZoneEquipment SpecificationScientific Rationale (Causality)
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm).PPE Backup: N95 or P100 Respirator (if hood unavailable).[1]The solid powder is fine and electrostatic. Inhalation allows direct access to the bloodstream via alveolar diffusion, bypassing first-pass metabolism.[1]
Hand (Solid) Single Nitrile Gloves (Min.[1] thickness: 4-5 mil).[1]Sufficient for dry solids.[1] Nitrile provides excellent puncture resistance against spatulas/glassware.[1]
Hand (Solution) Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile or Laminate (depending on solvent).[1]Critical: The Boc-piperidine itself is not the permeation driver; the solvent is.[1] If dissolved in DCM (Dichloromethane), standard nitrile degrades in <5 mins.[1] Use Silver Shield® or change outer gloves immediately upon splash.[1]
Eye/Face Chemical Safety Goggles (Indirect Vent).[1]Safety glasses are insufficient for fine powders which can drift around side shields.[1] Goggles seal the ocular environment.[1]
Body Lab Coat (Cotton/Poly blend or Nomex if fire risk exists).[1]Prevents migration of dust onto street clothes, reducing "take-home" exposure risks to family members.[1]
Part 3: Operational Protocols (Step-by-Step)
Protocol A: Handling the Solid (Weighing & Transfer)

Objective: Minimize dust generation and static discharge.

  • Static Neutralization: This compound is an organic solid and likely prone to static charge.[1] Use an anti-static gun on the weighing boat and spatula before contact.

  • Draft Control: Position the balance deep inside the fume hood. Minimize sudden sash movements which create turbulence.[1]

  • Transfer: Do not pour from the source bottle. Use a clean, dry spatula.

  • Decontamination: Immediately wipe the balance area with a wet tissue (solvent-dampened) after weighing.[1] Place the tissue in the solid waste bin.

Protocol B: Solubilization & Reaction Setup

Objective: Prevent splash and solvent-mediated absorption.[1]

  • Solvent Choice: When dissolving (e.g., for reaction or analysis), add the solvent to the solid, not the reverse, to prevent "puffing" of the powder.

  • Vessel Management: Cap the vial/flask immediately after addition.

  • Syringe Handling: If transferring the solution via syringe:

    • Do not recap needles.[1]

    • Use Luer-lock syringes to prevent needle "pop-off" under pressure.[1]

Part 4: Emergency Response & Disposal[1][3]
Spill Response Logic
  • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop into a waste container.

  • Solution Spill: Absorb with vermiculite or spill pads.[1] Treat as solvent waste.[1]

Waste Disposal Streams

Segregate waste based on the chemical's lifecycle state:

Waste TypeDisposal PathNotes
Solid Waste Incineration (High Temp)Label as "Organic Solid - Irritant".[1]
Liquid Waste Halogenated or Non-Halogenated OrganicDepends on the solvent used (e.g., DCM vs. Methanol).
Sharps Puncture-proof BinSyringes/Needles contaminated with the compound.[1]
Part 5: Visualization (Decision Logic)[1]

Figure 1: PPE & Handling Decision Tree Caption: Logical flow for selecting protection levels based on the compound's physical state.

PPE_Decision_TreeStartStart: Handling Tert-butyl5-hydroxy-2-methylpiperidine-1-carboxylateState_CheckDetermine Physical StateStart->State_CheckSolidSolid (Powder)State_Check->SolidSolutionSolution (Dissolved)State_Check->SolutionSolid_RiskRisk: Dust Inhalation & StaticSolid->Solid_RiskSolid_ActionAction: Fume Hood + Single Nitrile Gloves+ Anti-static GunSolid_Risk->Solid_ActionSolvent_CheckCheck Solvent TypeSolution->Solvent_CheckStandard_SolventStandard (MeOH, EtOAc)Solvent_Check->Standard_SolventAggressive_SolventAggressive (DCM, THF)Solvent_Check->Aggressive_SolventStd_ActionAction: Double Nitrile GlovesStandard_Solvent->Std_ActionAgg_ActionAction: Laminate Gloves orFrequent Change ProtocolAggressive_Solvent->Agg_Action

Part 6: References
  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[1] Retrieved from [Link]

  • National Research Council. (2011).[1][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] Retrieved from [Link][1]

  • Angene Chemical. (2024).[1][2][5] Safety Data Sheet: tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (Analogous Structure Safety Data). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.